Emerin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-methoxyphenyl)methylidene]butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFRAXBELVCGG-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=CC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)OC)/C#N)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-18-8 | |
| Record name | Emerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Architecture and Biophysical Dynamics of Emerin
Structural Domains and Motifs
Emerin's architecture can be broadly divided into three main regions: an N-terminal nucleoplasmic domain containing the LEM motif, a single transmembrane domain, and a short C-terminal lumenal domain. molbiolcell.orgnih.govebm-journal.org
N-Terminal LEM (LAP2, this compound, MAN1) Domain
The N-terminal region of this compound, located in the nucleoplasm, contains the conserved LEM domain. molbiolcell.orgresearchgate.netebi.ac.uk This globular motif, approximately 40-50 amino acids in length, is characteristic of a family of nuclear envelope proteins including LAP2 and MAN1. researchgate.netebi.ac.ukebi.ac.uk The LEM domain adopts an alpha-helical fold. researchgate.net A primary function of the LEM domain is to mediate interaction with the barrier-to-autointegration factor (BAF), a conserved dimeric protein that binds DNA. researchgate.netebi.ac.ukebi.ac.uk This interaction is crucial for tethering chromatin to the nuclear envelope and for the proper assembly of the nuclear envelope after mitosis. mdpi.comresearchgate.netebi.ac.uk The three-dimensional structure of the this compound LEM domain in complex with BAF has been determined through techniques like NMR and X-ray crystallography, revealing the specific residues involved in the binding interface. mdpi.comoup.comresearchgate.netrcsb.org
Transmembrane Domain Characteristics
This compound possesses a single hydrophobic transmembrane domain located near its C-terminus. molbiolcell.orgbiologists.comnih.gov This region is predicted to span the inner nuclear membrane, anchoring the protein to the lipid bilayer. biologists.comnih.gov The transmembrane domain is approximately 11-23 amino acids long and is crucial for the protein's localization to the nuclear envelope. molbiolcell.orgnih.gov Studies have shown that the hydrophobicity of this domain influences this compound's trafficking. elifesciences.orgbiorxiv.org Deletion or alteration of the transmembrane region can disrupt this compound's proper targeting and retention at the nuclear membrane. biologists.com
Nucleoplasmic Domain and Flexible Regions
The largest portion of this compound resides in the nucleoplasm, spanning from the C-terminus of the LEM domain to the N-terminus of the transmembrane domain. molbiolcell.org This extensive nucleoplasmic domain contains binding sites for numerous interaction partners, including lamins A/C and lamin B, actin, and various transcriptional regulators. molbiolcell.orgnih.govbiologists.combiorxiv.org Unlike the structured LEM domain, much of the nucleoplasmic domain is predicted to be intrinsically disordered or highly flexible. molbiolcell.orgnih.govresearchgate.netbiorxiv.orgembopress.orgnih.gov This flexibility is thought to be critical for mediating interactions with multiple partners and for the protein's diverse functions. nih.govnih.govresearchgate.net Specific regions within the nucleoplasmic domain have been mapped as essential for binding to proteins like lamin A and BAF. nih.govoup.com
Protein Conformation and Flexibility
The biophysical properties of this compound, particularly its conformation and flexibility, are intimately linked to its function.
Intrinsically Disordered Regions and Functional Implications
A significant portion of this compound, particularly within its nucleoplasmic domain, consists of intrinsically disordered regions (IDRs). molbiolcell.orgnih.govresearchgate.netbiorxiv.orgnih.gov These regions lack a stable, well-defined three-dimensional structure under physiological conditions, existing instead as dynamic ensembles of interconverting conformations. nih.govpeptone.ioresearchgate.net The presence of IDRs in this compound is supported by biophysical analyses, including NMR studies and protein folding predictions. nih.govfrontiersin.org
The intrinsic disorder of this compound's nucleoplasmic domain provides functional advantages. nih.govfrontiersin.org IDRs are known to facilitate interactions with multiple binding partners, often through short linear motifs that can undergo coupled folding and binding. nih.govpeptone.ioresearchgate.net This flexibility allows this compound to act as a "transformer" protein, capable of adopting different conformations to interact with a variety of proteins, including lamins, BAF, actin, and components of the LINC complex. nih.govbiorxiv.orgfrontiersin.org The disordered nature of these regions is also associated with sites of post-translational modification, such as phosphorylation, which can further regulate this compound's interactions and functions. nih.govplos.org Mutations within these IDRs can disrupt this compound's self-assembly and interactions with partners, contributing to the pathology of EDMD. nih.govmdpi.comresearchgate.net The flexibility of this compound's disordered regions is predicted to allow it to adopt various conformations that modulate its self-assembly and engagement with nuclear envelope proteins. researchgate.net
This compound Self-Assembly and Nanoscale Organization
This compound does not exist solely as individual molecules at the INM but organizes into higher-order structures.
Oligomeric Nanocluster Formation at the Inner Nuclear Membrane
This compound monomers form localized oligomeric nanoclusters at the INM biologists.comnih.govbiorxiv.orgnih.govbiorxiv.orgbiologists.combiologists.com. These nanoclusters are discrete and small nanodomains characterized by elevated this compound concentrations nih.govresearchgate.net. Super-resolution microscopy and single-molecule tracking have been instrumental in establishing this nanoscale organization biologists.comnih.govbiorxiv.orgnih.govbiorxiv.orgbiologists.combiologists.com. The formation and plasticity of these nanodomains can be explained by a reaction-diffusion model involving the interaction of slowly-diffusing this compound complexes that can locally bind other this compound molecules and rapidly-diffusing complexes that may inhibit increased concentrations aps.orgresearchgate.net.
Factors Influencing this compound Self-Assembly and Dissociation
The self-assembly of this compound into oligomeric nanoclusters is influenced by interactions with several key nuclear envelope proteins. These nanoclusters are stabilized by both lamin A/C and the SUN1-containing LINC complex biologists.comnih.govbiorxiv.orgnih.govbiorxiv.orgbiologists.combiologists.com. Lamin A/C plays a central role in the formation and stabilization of this compound oligomers, and balanced levels of lamin A/C are essential to promote this compound self-assemblies nih.gov.
Interactions with nuclear actin and BAF also modulate this compound's membrane mobility and its ability to oligomerize biologists.comnih.govbiorxiv.orgnih.govbiorxiv.orgbiologists.combiologists.com. BAF binding, primarily via the LEM domain, modulates the mobility of both this compound monomers and oligomers nih.gov. In vitro studies suggest that this compound self-association into filamentous structures, mediated by IDR segments, impacts its interactions with lamin A/C and BAF nih.gov.
Mechanical challenges to the nucleus can also influence this compound's oligomeric state. The mechanotransduction functions of this compound are coupled to changes in its oligomeric state, and the incremental self-assembly of this compound contributes to nuclear shape adaptation against mechanical forces biologists.comnih.govbiorxiv.orgnih.govbiorxiv.orgbiologists.com. Increased lateral mobility of this compound at the INM can facilitate collisions between monomers and the formation of oligomers stabilized by lamin A/C and SUN1 nih.gov. Conversely, conditions like mechanical stress may lead to a dissociation of this compound from nuclear actin, resulting in faster this compound diffusion nih.gov.
Mutant forms of this compound associated with EDMD often display improper self-assembly and defective nuclear shape adaptations against force, highlighting the importance of correct oligomerization for this compound function biologists.comnih.govaps.orgnih.govbiorxiv.orgbiologists.comusc.edu.
Post-Translational Modifications and Regulatory Mechanisms
This compound is subject to various post-translational modifications (PTMs) that regulate its function, interactions, and localization researchgate.netresearchfeatures.com. These modifications can impact this compound's binding to partners and alter its structure or activity researchfeatures.com.
Phosphorylation Events and Cell Cycle Dependence
Phosphorylation is a significant PTM of this compound, influencing its interactions and potentially its localization researchgate.netresearchfeatures.comnih.gov. This compound is phosphorylated in a cell cycle-dependent manner biologists.comnih.govasm.orgtandfonline.comasm.org. While this compound may be phosphorylated throughout the cell cycle, the highest degree of phosphorylation is observed during M phase asm.org. This cell cycle-dependent phosphorylation has been suggested to play a role in this compound's dissociation from the lamina during nuclear disassembly in mitosis asm.org.
Aberrant cell cycle-dependent phosphorylation of this compound has been observed in cells from some EDMD patients, suggesting that such abnormal phosphorylation can contribute to the disease pathogenesis nih.govasm.org. Phosphorylation of specific residues, such as Y74 and Y95, has been reported to be required for lamin A/C recruitment to the LINC complex and nuclear envelope stiffening in response to mechanical stress researchgate.net. Additionally, phosphorylation of this compound can decrease its binding to BAF researchgate.net.
Oxidative stress has also been shown to induce this compound phosphorylation at early stages of the stress response, which is reversed upon recovery researchgate.netnih.gov. This phosphorylation, along with O-GlcNAcylation, appears to modulate the this compound-BAF interaction and BAF nuclear localization during oxidative stress nih.gov.
Other Identified Post-Translational Modifications
Beyond phosphorylation, this compound undergoes other PTMs that regulate its function and interactions researchgate.netresearchfeatures.comnih.govfrontiersin.org. O-GlcNAcylation is another identified modification of this compound researchgate.netnih.govnih.govfrontiersin.org. This modification can have opposing effects compared to phosphorylation on BAF binding; O-GlcNAcylation of Ser173, for instance, increases this compound's binding to BAF, whereas phosphorylation at the same site reduces it researchgate.netnih.gov. O-GlcNAcylated this compound has also shown increased interactions with lamin B and chromatin components like histone H3, while phosphorylated this compound shows increased binding to lamin A nih.gov. O-GlcNAcylation is recognized as a nutrient and stress sensor and can crosstalk with phosphorylation, potentially competing with or enhancing it depending on the specific residue nih.gov.
This compound can be post-translationally modified on more than 15 different residues researchfeatures.com. While phosphorylation and O-GlcNAcylation are prominent, other potential modifications exist, and their individual and combinatorial effects on this compound's diverse functions in nuclear structure, chromatin architecture, and gene expression are areas of ongoing research researchfeatures.com. Studies have also suggested that this compound can undergo post-translational insertion into microsomal membranes, a process potentially involving the TRC40/GET pathway biologists.com.
Cellular Localization and Dynamic Trafficking of Emerin
Localization to the Inner Nuclear Membrane
Emerin is predominantly found at the inner nuclear membrane (INM), the inner lipid bilayer of the nuclear envelope that faces the nucleoplasm. ahajournals.orgoup.combiorxiv.orgbiologists.com This localization is critical for its interactions with various nuclear components, including the nuclear lamina and chromatin-associated proteins. ahajournals.orgmdpi.combiologists.comnih.gov Electron microscopy studies have confirmed the association of this compound with the INM and the underlying nuclear lamina. oup.com The localization of this compound to the INM is dependent on its interaction with A-type lamins and/or nesprins. biologists.com In cells lacking lamin A/C, this compound can be mislocalized to the endoplasmic reticulum (ER). nih.gov
Association with the Outer Nuclear Membrane and Endoplasmic Reticulum
While primarily an INM protein, a fraction of this compound has also been observed at the outer nuclear membrane (ONM) and the peripheral endoplasmic reticulum (ER), which is continuous with the ONM. biologists.comnih.govmolbiolcell.orgresearchgate.netresearchgate.net This association is part of its trafficking pathway to the INM. Studies have indicated that this compound diffuses rapidly within the ER membrane on its way to the juxtaposed ONM. biorxiv.org At the ONM, its diffusion is slower, partly due to interactions with cytoplasmic proteins like BAF. biorxiv.org this compound's presence at the ONM has been implicated in anchoring the centrosome to the nuclear envelope through interactions with tubulin. nih.govresearchgate.netmdpi.com
Intranuclear Distribution and Mobility
Within the nuclear envelope, this compound's mobility varies depending on its location and interactions. Fluorescence photobleaching experiments have shown that this compound's diffusional mobility is significantly decreased in the INM compared to the ER membrane. biologists.com This reduced mobility at the INM is consistent with a model where integral proteins diffuse laterally within the continuous ER/NE membrane system and are retained at the INM through specific associations with nucleoplasmic components such as the nuclear lamina and BAF. biorxiv.orgbiologists.combiologists.com
Studies using Fluorescence Recovery After Photobleaching (FRAP) have quantified the mobility of this compound. The half-time recovery for this compound at the nuclear envelope has been measured, indicating a slower mobility compared to its movement in the ER. biologists.commolbiolcell.org
| Cellular Compartment | Diffusional Mobility (D) |
| ER membrane | 0.32 ± 0.01 μm²/second biologists.com |
| Inner Nuclear Membrane | 0.10 ± 0.01 μm²/second biologists.com |
The mobility of this compound at the INM is influenced by its interactions with binding partners like BAF and lamins. biorxiv.org BAF binding, in particular, modulates the organization and spatial distribution of this compound monomers at the INM. biorxiv.org
Mechanisms of Membrane Insertion and Anchoring
This compound is a tail-anchored protein, meaning it is inserted into membranes post-translationally via a hydrophobic segment near its C-terminus. biologists.comnih.gov Its targeting and anchoring to the nuclear envelope, particularly the INM, involve specific cellular pathways and interactions.
TRC40/GET Pathway Involvement
The TRC40/GET (Guided Entry of Tail-anchored proteins) pathway is involved in the post-translational insertion of this compound into the ER membrane. biologists.comnih.govresearchgate.netmpg.denih.govbiologists.com Experimental evidence supports the role of this pathway, showing that this compound insertion into microsomal membranes is ATP- and TRC40-dependent. biologists.commpg.denih.govbiologists.com Studies have demonstrated that this compound can form stable complexes with TRC40. biologists.commpg.de Dominant-negative fragments of TRC40-receptor proteins, WRB and CAML, have been shown to inhibit this compound membrane insertion. biologists.commpg.denih.govbiologists.com This suggests that the TRC40/GET pathway is a key mechanism for delivering this compound to the ER membrane, from where it can then traffic to the nuclear envelope. biologists.comnih.govmpg.de
Dynamic Redistribution During Cellular Processes
This compound's localization is not static and undergoes dynamic redistribution during various cellular events, most notably during mitosis.
Spatiotemporal Regulation During Mitosis
During mitosis, the nuclear envelope undergoes disassembly and reassembly. This compound's localization changes significantly during this process. As a cell enters mitosis, the nuclear envelope breaks down, and this compound, along with other nuclear envelope proteins, disperses. iric.canih.govmdpi.com During nuclear envelope reassembly in telophase, this compound is redistributed to the nuclear periphery and colocalizes with lamin A/C. biologists.com This reassembly occurs before nuclear import activity is fully regained. biologists.com
Studies have shown that a fraction of this compound transiently associates with mitotic spindle microtubules and centrosomes during mitosis. mdpi.comresearchgate.net This association is also observed with BAF and membranes at the mitotic spindle. mdpi.comresearchgate.net The phosphorylation status of this compound plays a role in its dynamic behavior during mitosis. Phosphorylation of this compound near its LEM domain negatively regulates its association with BAF and lamin in mitosis. nih.govresearchgate.netresearchgate.net Dephosphorylation of these sites by the phosphatase PP2A-B55 is important for the timing of nuclear envelope reformation. iric.canih.govresearchgate.net
The dynamic redistribution of this compound during mitosis highlights its involvement in the complex process of nuclear envelope disassembly and reassembly, which is essential for proper cell division.
| Protein Name | PubChem CID |
| This compound | 6442625 nih.gov |
| BAF (Barrier-to-autointegration factor) | Not found in search results with a specific CID for the protein. |
| Lamin A/C | Not found in search results with a specific CID for the protein. |
| SUN1 | Not found in search results with a specific CID for the protein. |
| SUN2 | Not found in search results with a specific CID for the protein. |
| Nesprin-1 | Not found in search results with a specific CID for the protein. |
| Nesprin-2 | Not found in search results with a specific CID for the protein. |
| TRC40 | Not found in search results with a specific CID for the protein. |
| WRB | Not found in search results with a specific CID for the protein. |
| CAML (CAMLG) | Not found in search results with a specific CID for the protein. |
| PP2A-B55 | Not found in search results with a specific CID for the protein. |
| Tubulin | Not found in search results with a specific CID for the protein. |
| Actin | Not found in search results with a specific CID for the protein. |
| LAP2 | Not found in search results with a specific CID for the protein. |
| MAN1 | Not found in search results with a specific CID for the protein. |
| LBR (Lamin B receptor) | Not found in search results with a specific CID for the protein. |
| HDAC3 | Not found in search results with a specific CID for the protein. |
| GCL (Germ cell-less) | Not found in search results with a specific CID for the protein. |
| Btf (Bcl-2-associated transcription factor) | Not found in search results with a specific CID for the protein. |
| LMO7 | Not found in search results with a specific CID for the protein. |
| STAT3 | Not found in search results with a specific CID for the protein. |
| SAMP1 (NET5) | Not found in search results with a specific CID for the protein. |
Localization at Centrosomes and Spindle Microtubules
This compound has been observed to associate with centrosomes and spindle microtubules, particularly during mitosis nih.govresearchgate.net. Studies have demonstrated a fraction of this compound colocalizing with centrosomes and spindle microtubules in cells undergoing mitosis, such as HeLa cells nih.govresearchgate.net. This association is not limited to endogenous this compound; transfected cells expressing EGFP-emerin fusion protein also show localization to centrosomes and mitotic spindle microtubules nih.gov.
The presence of this compound at the outer nuclear membrane and peripheral ER is thought to facilitate its interaction with the centrosome biologists.comnih.gov. Research indicates that this compound plays a role in anchoring the centrosome to the outer nuclear membrane through interactions with tubulin nih.govbiologists.comrupress.org. In the absence or deficiency of this compound, centrosomes can become detached from the nucleus, leading to an increased distance between the centrosome and the nucleus nih.govbiologists.comrupress.org. This suggests a critical function for this compound in maintaining the structural association between the nucleus and the microtubule-organizing center nih.govbiologists.comrupress.org.
This compound's interaction with tubulin, a key component of microtubules and centrosomes, is supported by in vitro studies nih.govrupress.org. This interaction is believed to be essential for hooking the centrosome to the nuclear envelope rupress.org. Furthermore, this compound's association with centrosomes and microtubules appears to be important for proper mitotic functioning researchgate.net. This compound deletion mutants can lead to various mitotic defects, including mislocalization of the tubulin network and centrosomes, and aberrant mitosis nih.govresearchgate.netdntb.gov.ua.
Data from studies on this compound-deficient cells highlight the impact of this compound on centrosome positioning. For instance, in cells depleted of the protein 4.1R, which interacts with this compound, centrosomes were found at a greater distance from the nucleus compared to control cells biologists.com. This phenotype is similar to that observed in this compound-null or lamin A/C-null fibroblasts biologists.com.
| Cell Type / Condition | Centrosome-Nuclear Distance (Average) | Reference |
| Control Human Dermal Fibroblasts | ~1.5 μm | rupress.orgtandfonline.com |
| 4.1R-depleted Human Cells | ~1.8 μm | biologists.com |
| This compound-null/deficient Fibroblasts | > 3.0 μm | tandfonline.com |
| Lamin A/C-null Fibroblasts | Increased | biologists.com |
Beyond its structural role in centrosome anchoring, this compound's presence at centrosomes and spindle microtubules during mitosis suggests a potential involvement in regulating mitotic processes nih.govresearchgate.netsdbonline.org. Studies in Drosophila have shown that this compound is a component of centrosomes and interacts with γ-Tubulin and α-Tubulin, influencing centrosome maturation and cell cycle progression nih.gov.
Relocalization to Adherens Junctions in Specific Cell Types
While primarily known for its nuclear envelope localization, this compound also exhibits cell type-specific relocalization to the plasma membrane, particularly at adherens junctions nih.govbiologists.comnih.gov. This is notably observed in cardiomyocytes, where this compound localizes to the adherens junctions within intercalated discs wikipedia.orgnih.govnih.gov. Intercalated discs are specialized regions of the plasma membrane in cardiomyocytes that facilitate electrical and mechanical coupling between adjacent cells nih.gov.
At adherens junctions, this compound has been shown to co-localize with components of these junctions, including catenin family proteins such as α-, β-, and γ-catenin (plakoglobin), as well as vinculin and N-cadherin nih.gov. The co-localization with these proteins suggests that this compound is a component of the adherens junction in cardiomyocytes nih.gov.
Research indicates that this compound interacts directly with β-catenin, both in vivo and in vitro nih.gov. This interaction appears to be regulated by GSK3β phosphorylation of β-catenin wikipedia.orgnih.gov. This compound's ability to bind to β-catenin may play a role in regulating β-catenin protein levels nih.gov. Given that β-catenin is a crucial component of adherens junctions and is important for maintaining the integrity of intercalated discs, the interaction between this compound and β-catenin at these sites is considered significant nih.gov.
The relocalization of this compound to adherens junctions in cardiomyocytes and its interaction with proteins like β-catenin suggest a function in maintaining the structural integrity of these junctions and potentially in mechanotransduction, the process by which cells sense and respond to mechanical stimuli wikipedia.orgnih.gov. Perturbations in this compound function or localization at intercalated discs have been implicated in the cardiac pathology associated with X-linked Emery-Dreifuss muscular dystrophy (X-EDMD) wikipedia.orgnih.gov.
Another protein that localizes to cardiac adherens junctions and is a direct binding partner of this compound is Lmo7 nih.govahajournals.org. Lmo7 actively shuttles between the nucleus, cytoplasm, and cell surface, colocalizing with adherens junctions and focal adhesions ahajournals.orgresearchgate.net.
The precise mechanisms governing this compound's relocalization to adherens junctions in specific cell types are not fully understood, but cell type-specific signaling events, such as phosphorylation, have been proposed to play a role researchgate.net.
Functional Roles of Emerin in Core Cellular Processes
Regulation of Nuclear Structure and Mechanics
Emerin significantly contributes to the structural integrity and mechanical properties of the cell nucleus. Its interactions with the nuclear lamina and other nuclear envelope proteins are fundamental to these roles.
This compound is a key component in maintaining the integrity and stability of the nuclear envelope ahajournals.orgebi.ac.ukmdpi.com. As an inner nuclear membrane protein, it associates with the underlying nuclear lamina, a protein meshwork primarily composed of lamins nih.govbiologists.com. This association is crucial for providing structural support to the nucleus nih.govebi.ac.uk. Studies have shown that this compound interacts with both A-type and B-type lamins, as well as BAF, a DNA-bridging protein nih.govbiologists.comnih.gov. These interactions are essential for the proper localization of this compound at the nuclear envelope and for maintaining the structural interdependence of the nuclear lamina components nih.govebi.ac.uk. The absence or mislocalization of this compound can disrupt these interactions, leading to nuclear membrane dysfunction and increased cell death, particularly in muscle cells subjected to mechanical stress, suggesting a role for this compound in stabilizing the nuclear membrane against such forces biologists.comresearchfeatures.com.
This compound is involved in regulating nuclear shape and influencing nuclear stiffness aps.orgbiologists.comoncotarget.comnih.govbiorxiv.org. It participates in the maintenance of nuclear shape, and its absence can lead to abnormal nuclear morphology oncotarget.comrupress.org. Research indicates that this compound self-assembles into localized oligomeric nanoclusters at the INM aps.orgbiologists.comnih.gov. The size and occupancy of these nanodomains are dynamic and change in response to applied mechanical stress, which contributes to the nucleus's ability to adapt its shape aps.orgbiologists.comnih.gov.
This compound's influence on nuclear stiffness is also notable oncotarget.combiorxiv.org. Studies have shown that phosphorylation of specific tyrosine residues on this compound (Y74 and Y95) is necessary for nuclear envelope stiffening in response to mechanical loads biorxiv.orgnih.gov. Furthermore, the incremental self-assembly of this compound, coupled with its mechanotransduction functions, plays a role in determining how the nucleus adapts its shape when subjected to mechanical forces biologists.comnih.govnih.gov. Abnormal nuclear envelope deformations observed in cells with EDMD-associated this compound mutations are linked to improper formation of these this compound oligomers, which are stabilized by interactions with lamin A/C and the LINC complex biologists.comnih.govnih.gov.
This compound is recognized as a pivotal actor in mechanotransduction processes occurring at the nuclear envelope aps.orgbiologists.comnih.govnih.govnih.govoup.com. Mechanotransduction is the process by which cells sense and respond to mechanical stimuli, converting mechanical forces into biochemical signals.
This compound is actively involved in sensing and responding to mechanical tension at the nuclear membrane mdpi.com. It is believed to be important for transducing both chemical and mechanical signals from the cell's periphery to the nucleus researchfeatures.com. Impaired mechanotransduction signaling has been observed in this compound-deficient cells ahajournals.orgrupress.org. Specifically, the expression of mechanosensitive genes in response to mechanical strain is impaired in cells lacking this compound rupress.org. This can lead to altered physiological responses and potentially increased apoptosis under mechanical stress rupress.org.
This compound's role in signal transduction also involves interactions with various signaling molecules and transcription factors. For instance, this compound has been shown to downregulate STAT3 signaling by promoting its retention at the nuclear membrane mdpi.com. Deletion mutations affecting the lamin-binding domain of this compound have been found to be essential for this inhibitory effect on STAT3 signaling mdpi.com. This compound also interacts with beta-catenin, a key component of the Wnt signaling pathway, and can inhibit its activity by preventing its accumulation in the nucleus wikipedia.orgmdpi.com.
This compound is a functional component of the LINC complex biologists.combiorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov. The LINC complex is a critical molecular bridge that physically connects the nuclear lamina and nucleoskeleton to the cytoplasmic cytoskeleton, spanning the nuclear envelope oncotarget.comfrontiersin.org. This compound interacts with SUN domain proteins, which are located in the INM and are part of the LINC complex ahajournals.orgbiologists.comfrontiersin.orgbiorxiv.org. These interactions help to anchor the LINC complex within the nuclear envelope frontiersin.org. Through its association with the LINC complex, this compound facilitates the transmission of mechanical forces generated in the cytoplasm, often by the cytoskeleton, across the nuclear envelope to the nucleus aps.orgfrontiersin.org. This coupling is essential for the nucleus to sense and respond to mechanical cues from its environment.
This compound plays a significant role in how cells respond to mechanical strain ahajournals.orgwikipedia.orgrupress.org. This compound-deficient cells exhibit impaired responses to mechanical stimulation, including altered gene expression profiles rupress.orgmdpi.com. Research indicates that this compound is required for the proper activation of transcriptional complexes, such as the SRF-MKL1 complex, in response to substrate stiffness oncotarget.com. This complex is known to regulate the expression of genes involved in nuclear structure oncotarget.com.
Furthermore, the mechanotransduction functions of this compound are intrinsically linked to changes in its oligomeric state biologists.comnih.govnih.gov. The ability of this compound monomers to self-assemble into oligomers, stabilized by interactions with components like lamin A/C and the LINC complex, dictates how the nucleus adapts its shape under mechanical forces biologists.comnih.govnih.gov. Prolonged mechanical stimulation can lead to increased apoptosis in cells lacking this compound, highlighting its protective role under mechanical stress rupress.org.
| Functional Role | Key Interactions/Mechanisms | Observed Effects of this compound Deficiency/Mutation |
| Nuclear Envelope Integrity and Stability | Interaction with Lamins (A/C, B-type), BAF; Stabilization of nuclear membrane against mechanical stress. ahajournals.orgnih.govebi.ac.ukbiologists.com | Nuclear membrane dysfunction, increased cell death, particularly in muscle cells. biologists.comresearchfeatures.com |
| Nuclear Shape Adaptation and Stiffness | Self-assembly into nanodomains; Interaction with Lamin A/C and LINC complex; Phosphorylation (Y74, Y95). aps.orgbiologists.comnih.govbiorxiv.orgnih.gov | Abnormal nuclear shape, defective nuclear adaptation to stress, impaired nuclear stiffening in response to force (with specific mutations). nih.govnih.govrupress.org |
| Mechanotransduction (Signal Transduction) | Sensing mechanical tension; Interaction with STAT3, Beta-catenin; Regulation of gene expression. wikipedia.orgmdpi.comresearchfeatures.commdpi.com | Impaired mechanosensitive gene expression, altered STAT3 and Beta-catenin signaling, increased apoptosis under mechanical strain. wikipedia.orgmdpi.comrupress.orgmdpi.com |
| Mechanotransduction (LINC Complex Coupling) | Interaction with SUN proteins (part of LINC complex); Anchoring LINC complex at INM. ahajournals.orgbiologists.comfrontiersin.orgbiorxiv.org | Disrupted connection between nucleoskeleton and cytoskeleton, impaired force transmission. frontiersin.org |
| Mechanotransduction (Cellular Strain Responses) | Coupling of oligomeric state to mechanotransduction; Regulation of transcriptional complexes (e.g., SRF-MKL1). biologists.comoncotarget.comnih.govnih.gov | Impaired response to mechanical strain, altered activation of mechanosensitive genes. oncotarget.comrupress.org |
Compound Names and Identifiers:
| Name | Type | Identifier | Notes |
| This compound | Protein | InterPro: IPR035004 ebi.ac.uk | Encoded by the EMD gene wikipedia.orgbiologists.com. PubChem lists "this compound" as a synonym for small molecules (Caffeine, Sulfaguanidine, and a phenylpropanoid), which is distinct from the protein. nih.govchem960.comclinisciences.com |
| Lamin A | Protein | Relevant identifiers would include gene name (LMNA) and protein databases (e.g., UniProt). Not a small molecule. | Interacts with this compound. ahajournals.orgnih.govebi.ac.uk |
| Lamin C | Protein | Relevant identifiers would include gene name (LMNA) and protein databases (e.g., UniProt). Not a small molecule. | Interacts with this compound. ahajournals.orgnih.govebi.ac.uk |
| BAF | Protein | Also known as BANF1. Relevant identifiers would include gene name (BANF1) and protein databases. Not a small molecule. | Interacts with this compound. nih.govnih.govbiologists.com |
| SUN1 | Protein | Relevant identifiers would include gene name (SUN1) and protein databases. Not a small molecule. | Component of the LINC complex interacting with this compound. biologists.combiorxiv.org |
| Nesprins | Protein | Includes Nesprin-1, Nesprin-2, etc. Relevant identifiers would include gene names and protein databases. Not small molecules. | Components of the LINC complex interacting with this compound. ahajournals.orgfrontiersin.orgnih.gov |
Role in Nuclear Movement and Centrosome Orientation
This compound plays a role in nuclear movement and centrosome orientation, particularly in migrating cells like fibroblasts um.edu.monih.gov. In migrating fibroblasts, the rearward movement of the nucleus is essential for orienting the centrosome towards the leading edge nih.govnih.gov. This movement is facilitated by the coupling of rearward-moving dorsal actin cables to the nucleus via transmembrane actin-associated nuclear (TAN) lines, which are formed by nesprin-2G and SUN2 nih.gov. While A-type lamins anchor TAN lines, this compound contributes to nuclear movement not primarily through TAN line formation or function, but by ensuring the directional flow of actin cables towards the rear of the cell nih.gov.
Research indicates that this compound functions with myosin IIB to polarize actin flow and nuclear movement in fibroblasts nih.gov. This compound interacts with myosin IIB and is required for its localization near the nucleus nih.govnih.gov. Depletion of this compound leads to non-directional or absent nuclear movement and non-directional dorsal actin cable flow, similar to the effects of myosin IIB depletion nih.govnih.gov. These findings suggest a function for the nuclear envelope, mediated by this compound and myosin IIB, in organizing directional actin flow and cytoplasmic polarity nih.gov.
Studies on Hutchinson-Gilford progeria syndrome (HGPS), a premature aging syndrome caused by a prelamin A variant called progerin, have also highlighted this compound's importance in nuclear movement and centrosome orientation pnas.org. Progerin expression reduces the mobility of this compound, SUN2, and nesprin-2G, proteins that function together in these processes pnas.org. HGPS fibroblasts exhibit impaired rearward nuclear positioning and centrosome orientation, defects also observed in fibroblasts from individuals over 60 years old pnas.org. This suggests that nuclear-based defects in cell polarization, involving proteins like this compound, are intrinsic factors in both premature and physiological aging pnas.org.
Chromatin Organization and Gene Expression Regulation
This compound is a crucial regulator of chromatin organization and gene expression, particularly at the nuclear periphery nih.govnih.govnih.gov. It influences chromatin architecture and genomic organization through interactions with various proteins, including histone modifying enzymes and transcription factors mdpi.comresearchfeatures.com.
Tethering of Repressive Chromatin at the Nuclear Periphery
This compound is important for the organization of repressive chromatin at the nuclear periphery nih.govnih.gov. The nuclear lamina, where this compound resides, is a region preferentially associated with repressed chromatin, known as Lamina-Associated Domains (LADs) nih.govbiorxiv.org. This compound is one of the proteins that peripherally tether chromatin to the nuclear lamina biorxiv.org.
This compound associates with chromatin-modifying complexes, including the nuclear co-repressor (NCoR) complex, which represses genes by stably binding chromatin nih.govahajournals.org. This association provides a mechanism by which this compound can contribute to the formation and maintenance of repressed chromatin at the nuclear envelope nih.govahajournals.org. Studies have shown that this compound and HDAC3 are required for localizing LADs to the nuclear envelope to repress transcription frontiersin.orgnih.gov. Loss of this compound function disrupts chromatin localization and causes dysregulated gene expression nih.gov.
Modulation of Chromatin Architecture and Genomic Organization
This compound modulates chromatin architecture and genomic organization, which is critical for maintaining cell-specific gene expression and ensuring proper cell function nih.govnih.gov. It plays a key role in the coordinated reorganization of the genome during processes like stem cell differentiation researchfeatures.com.
In myogenic differentiation, this compound associates with genomic loci of muscle differentiation promoting factors, such as Myf5 and MyoD nih.gov. These loci localize to the nuclear lamina in proliferating progenitor cells and move to the nucleoplasm upon transcriptional activation during differentiation nih.gov. Conversely, the Pax7 locus, transcribed in proliferating progenitors, localizes to the nucleoplasm and moves to the nuclear lamina upon repression during differentiation nih.gov. The proper localization and temporal expression of Myf5, MyoD, and Pax7 require both this compound and HDAC3 nih.gov. Failure to establish proper localization of these loci results in aberrant expression of these critical myogenic genes nih.gov. Approximately 35% of the genome associates with the nuclear lamina, and this compound is thought to play a key role in this localization researchfeatures.comresearchfeatures.com.
This compound's interaction with BAF also contributes to the regulation of chromatin architecture, as BAF is involved in regulating higher-order chromatin structure during nuclear assembly mdpi.comnih.gov.
Interaction with Histone Modifying Enzymes
This compound interacts with several histone modifying enzymes, which are crucial for regulating chromatin structure and gene expression nih.govmdpi.com.
Regulation of Histone Deacetylase 3 (HDAC3) Activity
This compound directly binds to Histone Deacetylase 3 (HDAC3), the catalytic subunit of the NCoR complex tandfonline.comnih.govfrontiersin.org. This interaction is significant because HDAC3 is a key enzyme involved in the deacetylation of histones, a modification associated with gene repression tandfonline.comnih.gov.
This compound binding stimulates the catalytic activity of HDAC3 in vitro tandfonline.comnih.govfrontiersin.org. Studies have shown that this compound association increases the enzymatic activity of HDAC3 by 2.5-fold in vitro, suggesting that this compound enhances HDAC3-dependent gene silencing tandfonline.com. This compound also recruits HDAC3 to the nuclear periphery nih.gov.
Cells lacking this compound exhibit increased H4K5 acetylation, a preferred target of the NCoR complex and HDAC3, indicating decreased HDAC3 activity or localization at the nuclear periphery nih.govfrontiersin.org. This compound-null cells show an epigenetic signature similar to that seen in HDAC3-null cells nih.gov. The functional interaction between this compound and HDAC3 is important for myogenic differentiation, and activation of HDAC3 catalytic activity can rescue differentiation defects in this compound-null cells frontiersin.orgnih.gov. This supports a model where this compound facilitates repressive chromatin formation at the nuclear periphery by increasing HDAC3 catalytic activity nih.govnih.gov.
Data on the effect of this compound binding on HDAC3 activity is summarized below:
| Interaction Partner | Effect on HDAC3 Activity | Fold Increase (in vitro) | Source |
| This compound | Stimulates catalytic activity | 2.5 | tandfonline.comnih.gov |
Association with Histone Methyltransferases (EZH2, G9a)
In addition to HDAC3, this compound interacts with histone methyltransferases, specifically Enhancer of Zeste Homolog 2 (EZH2) and G9a, in myogenic progenitor cells nih.govnih.govdntb.gov.ua. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 lysine (B10760008) 27 (H3K27me3), a mark associated with gene repression nih.gov. G9a is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 lysine 9 (H3K9me2), another repressive histone mark nih.gov.
Studies have shown that this compound interacts with both EZH2 and G9a nih.govnih.govdntb.gov.ua. Interestingly, this compound mutants that disrupt HDAC3 binding, such as S54F and Q133H, show enhanced binding to EZH2 and G9a nih.govnih.gov. This enhanced binding in mutants is associated with increased H3K27me3 and H3K9me2 at the nuclear envelope and impaired differentiation nih.gov.
Inhibition of EZH2 and G9a catalytic activity reduces H3K9me2 or H3K27me3 levels and impairs the differentiation of wildtype progenitors nih.govnih.gov. However, these inhibitors had no effect on this compound-null progenitors, but exacerbated the impaired differentiation of this compound HDAC3-binding mutant progenitors nih.govnih.gov. These results suggest that the functional interaction between this compound and HDAC3, EZH2, and G9a is important for myogenic differentiation and the proper organization of repressive chromatin at the nuclear periphery nih.govresearchgate.net. It is hypothesized that this compound binding to HDAC3 leads to chromatin deacetylation, which in turn could recruit histone methyltransferases like EZH2 and G9a to the nuclear envelope to establish or maintain repressive chromatin marks nih.gov.
Control of Transcription Factor Nuclear Localization and Activity
This compound interacts with several transcription regulators, influencing their localization and activity, thereby impacting the expression of their target genes. nih.govmdpi.com
Regulation of β-Catenin Nuclear Accumulation
This compound directly binds to β-catenin, a key transcription coactivator in the Wnt signaling pathway, through its adenomatous polyposis coli (APC)-like domain. nih.govnih.gov This interaction is crucial for regulating the nuclear flux of β-catenin. This compound inhibits β-catenin activity by restricting its accumulation in the nucleus. nih.govnih.gov Studies in this compound-null cells have shown increased expression and nuclear accumulation of activated β-catenin, leading to the upregulation of β-catenin target genes and increased cell proliferation. nih.govmdpi.comnih.govresearchgate.net Conversely, knockdown of β-catenin can lead to decreased mRNA expression and nuclear accumulation of this compound, suggesting a reciprocal regulatory relationship between the two proteins. nih.govmdpi.comresearchgate.net This interaction is considered important for processes such as myogenic differentiation and skeletal muscle regeneration. nih.gov
Interaction with Barrier-to-Autointegration Factor (BAF) and Associated Pathways
This compound is a founding member of the LEM-domain protein family, named for the LEM domain which mediates binding to Barrier-to-Autointegration Factor (BAF). nih.govmdpi.comahajournals.orgsdbonline.org BAF is a conserved chromatin-associated protein with essential roles in higher-order chromatin structure, nuclear assembly, and gene regulation. ahajournals.orgsdbonline.orgplos.org The interaction between LEM-domain proteins and BAF links the genome to the nuclear periphery. sdbonline.org this compound's binding to BAF is required for proper nuclear reassembly after mitosis. mdpi.com BAF competes with Germ cell-less (GCL) for binding to this compound, suggesting that BAF may regulate the activity of GCL and other this compound-binding transcription regulators that bind to the same domains on this compound (RBD-1 and RBD-2). ahajournals.orgahajournals.org Evidence suggests that this compound and BAF are also involved in the DNA damage response, associating with DNA repair proteins like Cul4a and DDB2. nih.govmdpi.complos.org
Modulation of GCL, Btf, Lmo7, YT521-B, and MKL1 Functions
This compound interacts with a variety of other transcription regulators and factors:
Germ cell-less (GCL): GCL is a transcription repressor that binds to the DP3 subunit of the E2F-DP3 heterodimer, thereby inactivating it. nih.govmdpi.comahajournals.org GCL binds directly to this compound via its regulator binding domains (RBD) 1 and 2. nih.govahajournals.orgahajournals.org Downregulation of this compound causes mislocalization of GCL from the nuclear envelope to the cytoplasm and increases E2F-mediated gene expression, indicating that this compound binding to GCL represses E2F- and DP3-dependent transcription. nih.govmdpi.comahajournals.org
Btf (Bclaf1): Btf is another this compound-binding transcription repressor. nih.govahajournals.orgahajournals.org It binds directly to this compound via RBD-1 and RBD-2. nih.govmdpi.com Btf is ubiquitously expressed and can repress reporter gene activity in vivo. ahajournals.orgahajournals.org this compound binding to Btf may also play a role in regulating mRNA splice site choice, potentially through this compound's interaction with the splicing regulator YT521-B. mdpi.comresearchgate.net
Lmo7 (Lim-domain-only 7): Lmo7 is a transcription factor that shuttles between the cell surface and the nucleus. nih.govmdpi.com Nuclear localization of Lmo7 requires this compound, and this compound downregulation inhibits Lmo7 nuclear localization. nih.govmdpi.com this compound binding to Lmo7 inhibits Lmo7 transcriptional activation of its target genes, including this compound itself, suggesting a negative feedback loop. nih.govmdpi.comoup.com Lmo7 activates promoters of critical myogenic differentiation genes like Pax3, MyoD, and Myf5, and this compound inhibits this activation by binding to Lmo7 and preventing its binding to these promoters. nih.govmdpi.com
YT521-B: YT521-B is a splicing factor that interacts with this compound. nih.govmdpi.comresearchgate.netnih.gov The C-terminus of YT521-B is sufficient to bind this compound in vitro and influence splice-site selection in vivo, suggesting that this compound can influence mRNA splicing. researchgate.netnih.gov
MKL1: this compound's actin activity seems to be required to regulate intranuclear actin and the G-actin responsive MKL1-SRF transcriptional pathway. molbiolcell.org
Influence on Rb-MyoD Pathway Components
This compound is implicated in regulating the Rb-MyoD pathway, which is crucial for muscle regeneration and differentiation. nih.govoup.comnih.gov The absence of this compound in mice and humans leads to the misexpression of skeletal muscle and cardiac genes regulated by MyoD and Rb. nih.govplos.orgtandfonline.com Skeletal muscle from EDMD patients and this compound-null mice show increased expression of Rb-MyoD pathway components, including CBP and p300, and prolonged phosphorylation of Rb1, which is associated with delayed MyoD activity and impaired skeletal muscle regeneration. nih.govplos.org this compound's interaction with HDAC3, a component of the nuclear co-repressor (NCoR) complex that represses genes, is essential for proper spatiotemporal regulation of myogenic genes like Myf5, MyoD, and Pax7 during differentiation. nih.govtandfonline.com
Regulation of E2F/DP Transcriptional Activity
This compound influences E2F/DP transcriptional activity primarily through its interaction with GCL. GCL, a transcription repressor, binds to the DP3 subunit of the E2F-DP3 heterodimer, thereby inactivating it. nih.govmdpi.comahajournals.orgahajournals.orgrupress.org this compound binding to GCL is thought to recruit E2F-DP heterodimer-chromatin complexes to the nuclear envelope, leading to transcriptional repression. ahajournals.orgahajournals.org Downregulation of this compound causes mislocalization of GCL and an increase in E2F-mediated gene expression. nih.govmdpi.comahajournals.org E2F-DP3-dependent genes are required for entry into S-phase and are repressed by Rb, thus implicating this compound in the control of cell proliferation. nih.govmdpi.com
Influence on mRNA Splicing Regulation
This compound has been shown to interact with the splicing factor YT521-B, suggesting a role in mRNA splicing regulation. nih.govmdpi.comresearchgate.netnih.gov The interaction between this compound and YT521-B, specifically through the C-terminus of YT521-B, has been demonstrated to influence splice-site selection in vivo. researchgate.netnih.gov This interaction, along with this compound's association with Btf which has a proposed role in splicing, supports the prediction that this compound regulates mRNA splice site choice. mdpi.comresearchgate.net Furthermore, biochemical analysis of this compound complexes has revealed the presence of RNA processing proteins, consistent with a role for this compound in regulating splice-site selection. ahajournals.org
Spatiotemporal Regulation of Gene Loci During Differentiation
This compound plays a significant role in the dynamic reorganization of the genome that occurs during cellular differentiation, particularly in processes like myogenesis. nih.govnih.govresearchfeatures.comresearchgate.net This reorganization involves the coordinated temporal expression of key differentiation genes, such as MyoD1, Myf5, Pax3, and Pax7. nih.govbiologists.comnih.gov In proliferating myogenic progenitors, genomic loci of differentiation-promoting factors like Myf5 and MyoD1 are often localized to the nuclear lamina and move to the nucleoplasm upon transcriptional activation during differentiation. researchgate.netnih.gov Conversely, the Pax7 locus, transcribed in proliferating cells, localizes to the nucleoplasm and moves to the nuclear lamina upon repression during differentiation. nih.gov
This compound, in cooperation with Histone Deacetylase 3 (HDAC3), is essential for the proper localization of these gene loci to the nuclear lamina and their appropriate temporal expression. nih.govbiorxiv.org this compound interacts directly with HDAC3 and activates its catalytic activity, which is important for establishing and maintaining repressive chromatin at the nuclear periphery. nih.govnih.govbiorxiv.orgfrontiersin.org Loss of this compound disrupts this genomic reorganization, leading to impaired myogenic differentiation and the maintenance of gene expression at inappropriate times. nih.govnih.govresearchfeatures.comresearchgate.netbiorxiv.org Activating HDAC3 catalytic activity has been shown to rescue the localization of Myf5 to the nuclear lamina and its expression in this compound-null cells, highlighting the functional importance of the this compound-HDAC3 interaction in differentiation. researchgate.netnih.govbiorxiv.org
This compound also interacts with histone methyltransferases like EZH2 and G9a, further contributing to the organization of repressive chromatin at the nuclear periphery. nih.govfrontiersin.org The functional interaction between this compound, HDAC3, EZH2, and G9a is crucial for proper myogenic differentiation. nih.govfrontiersin.org
This compound's role in spatiotemporal gene regulation is also linked to its interaction with Barrier-to-Autointegration Factor (BAF). nih.govmdpi.commdpi.com this compound and BAF can tether repressive chromatin at the nuclear envelope, a process vital for robust myogenesis. nih.govnih.gov
Role in Cellular Signaling Pathways
This compound is involved in regulating several signaling pathways critical for cellular function and differentiation. nih.govnih.govresearchfeatures.combiologists.com Disruptions in these pathways are observed in this compound-null cells and contribute to the pathology of EDMD. nih.govbiologists.com
Role in Cellular Signaling Pathways
Canonical Wnt Signaling Pathway Modulation
This compound directly interacts with β-catenin, a key transcription factor in the canonical Wnt signaling pathway. mdpi.commdpi.comahajournals.orgresearchgate.net This interaction is reported to attenuate Wnt/β-catenin activity by preventing the accumulation of β-catenin in the nucleus. mdpi.commdpi.comahajournals.org In the absence of this compound, there is an increase in nuclear β-catenin levels, leading to the upregulation of Wnt target genes and increased cell proliferation. mdpi.commdpi.com This suggests that this compound acts as a negative regulator of canonical Wnt signaling. ahajournals.org
Notch Signaling Pathway Interactions
This compound negatively regulates Notch signaling by restricting the movement of the Notch intracellular domain (NICD) to the nuclear membrane. nih.govnih.govijbs.com Canonical Notch signaling involves the cleavage of the Notch receptor upon ligand binding, releasing NICD, which then translocates to the nucleus to activate target gene expression. nih.govnih.gov this compound, along with BAF, binds to NICD at the nuclear periphery and inhibits the transcriptional activation of Notch target genes. nih.gov By inhibiting Notch signaling, this compound promotes processes like myogenic differentiation, which is otherwise attenuated by increased Notch activity in this compound-null progenitors. nih.govnih.gov
IGF-1 Signaling Pathway Cross-Talk
The IGF-1 signaling pathway is important for myogenic differentiation and muscle regeneration. biologists.comresearchgate.net Studies have shown that components of the IGF-1 signaling pathway are misexpressed in this compound-null myogenic progenitors. researchgate.net Furthermore, IGF-1 signaling has been found to be enhanced in proliferating this compound-null myogenic progenitors. researchgate.net While the precise molecular mechanisms of this compound's interaction with the IGF-1 pathway require further definition, its absence clearly impacts this signaling cascade. biologists.comresearchgate.net
TGF-β Signaling Pathway Integration
The TGF-β signaling pathway also plays a role in myogenic differentiation and muscle regeneration. biologists.comresearchgate.net Similar to the IGF-1 and Notch pathways, components of the TGF-β signaling pathway are disrupted in this compound-null myogenic progenitors. biologists.comresearchgate.net this compound's interaction with LIM-domain only 7 (Lmo7), a negative regulator of TGF-β signaling, suggests a potential link between this compound and this pathway, although the exact nature of this interaction and its effect on TGF-β signaling require further investigation. nih.gov
MAPK Signaling Cascade Regulation (p38-MAPK, ERK1/2, JNK)
This compound is involved in regulating multiple branches of the MAPK signaling cascade, including p38-MAPK, ERK1/2, and JNK. biologists.commdpi.comnih.govbiorxiv.orgresearchgate.netnih.gov Loss of this compound or expression of disease-associated this compound mutants often results in the hyperactivation of these pathways. mdpi.combiorxiv.orgresearchgate.net
ERK1/2: The ERK pathway is upregulated in this compound-null cells. biologists.comaacrjournals.orgresearchgate.net this compound, along with other nuclear envelope proteins like A-type lamins, modulates ERK1/2 signaling. mdpi.comnih.gov Inhibition of ERK signaling has been shown to partially rescue the impaired differentiation observed in this compound-null cells. biologists.comnih.govnih.gov this compound depletion leads to increased phosphorylation of ERK1/2. aacrjournals.orgnih.gov
p38-MAPK: p38 MAPK is a crucial activator of MyoD1 and is required for the formation of MyHC-positive myotubes. nih.gov this compound-null myogenic progenitors exhibit increased levels of phosphorylated p38 MAPK. nih.gov Inhibition of p38 MAPK prevents differentiation in both wild-type and this compound-null progenitors, indicating its indispensable role and the impact of this compound deficiency on its regulation. nih.gov Maintaining appropriate levels of phosphorylated p38 MAPK is essential for proper myogenic differentiation. nih.gov
JNK: The JNK signaling pathway is also disrupted in this compound-downregulated cells. biologists.com Loss of this compound or expression of this compound mutants can lead to hyperactivation of JNK. mdpi.combiorxiv.orgresearchgate.net
The precise molecular mechanisms by which this compound regulates these MAPK pathways are still being elucidated, but evidence suggests that this compound's interactions with nuclear envelope components and other proteins play a role in modulating their activity. mdpi.comnih.govbiorxiv.orgnih.gov
Data Table: this compound's Interactions and Functional Consequences
| Interacting Partner | Signaling Pathway/Process Involved | Functional Consequence of this compound Interaction | Citation |
| HDAC3 | Gene Regulation, Differentiation | Activates HDAC3 catalytic activity, recruits it to nuclear envelope, regulates spatiotemporal gene expression, promotes repressive chromatin. | nih.govnih.govbiorxiv.orgfrontiersin.org |
| EZH2, G9a | Gene Regulation, Differentiation | Interacts with histone methyltransferases, regulates repressive chromatin. | nih.govfrontiersin.org |
| BAF | Chromatin Organization, Signaling | Tethers repressive chromatin at nuclear envelope, binds NICD, inhibits Notch signaling. | nih.govnih.govmdpi.comtandfonline.com |
| β-catenin | Canonical Wnt Signaling | Binds β-catenin, inhibits nuclear accumulation, attenuates Wnt signaling. | mdpi.commdpi.comahajournals.orgresearchgate.net |
| NICD (Notch IC) | Notch Signaling | Binds NICD, restricts it to nuclear membrane, inhibits Notch signaling. | nih.govnih.govijbs.com |
| Lmo7 | Gene Regulation, TGF-β Signaling | Binds Lmo7, inhibits its transcriptional function, potential link to TGF-β. | nih.govmdpi.comresearchfeatures.comnih.gov |
| STAT3 | STAT Signaling | Interacts with STAT3, downregulates STAT3 signaling. | mdpi.com |
| ERK1/2 | MAPK Signaling | Regulates ERK1/2 activity, loss of this compound leads to hyperactivation. | biologists.commdpi.comnih.govbiorxiv.orgaacrjournals.orgnih.govnih.gov |
| p38-MAPK | MAPK Signaling | Regulates p38-MAPK activity, loss of this compound leads to hyperactivation. | biologists.commdpi.comnih.govbiorxiv.orgresearchgate.netnih.govnih.gov |
| JNK | MAPK Signaling | Regulates JNK activity, loss of this compound leads to hyperactivation. | biologists.commdpi.combiorxiv.orgresearchgate.nettandfonline.com |
| GCL | Gene Regulation | Binds GCL, indirectly sequesters DP/E2F. | mdpi.comahajournals.org |
STAT3 Signaling Pathway Repression
This compound has been shown to downregulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway mdpi.comnih.gov. STAT3 is a transcription factor activated by Janus kinases (JAKs) and plays a critical role in cell proliferation and survival mdpi.comresearchgate.net. Studies indicate that this compound represses STAT3 transcriptional activity by interacting directly with STAT3 and promoting its retention at the nuclear membrane, thereby delaying its signaling mdpi.comnih.govresearchgate.net.
Experimental evidence supporting this includes:
this compound interacts directly and co-localizes with STAT3 in the nuclear membrane mdpi.comnih.govresearchgate.net.
Knockdown of this compound leads to an increase in the expression of STAT3 target genes such as Bcl2 and Survivin, which are involved in cell survival mdpi.comnih.govresearchgate.net.
In HeLa cells, this compound knockdown enhanced cell survival signals and suppressed hydrogen peroxide-induced cell death, consistent with increased STAT3 activity mdpi.comnih.gov.
In mouse myoblast C2C12 cells, this compound knockdown induced the STAT3 target gene Pax7 and activated abnormal myoblast proliferation, which is associated with muscle wasting in skeletal muscle homeostasis mdpi.comnih.gov.
The lamin-binding domain of this compound is essential for its inhibitory effect on STAT3 signaling mdpi.comnih.gov. Proper localization of this compound, facilitated by its assembly with BAF and lamin A/C, appears to be crucial for its function as an intrinsic inhibitor of STAT3 signaling mdpi.comnih.gov.
These findings suggest that this compound's spatial control at the nuclear membrane is a key mechanism for repressing STAT3 signaling mdpi.comnih.gov.
Integrin Signaling Pathway Connectivity
This compound is involved in the intricate network of cellular signaling pathways, including those initiated by integrins mdpi.comresearchgate.net. Integrins are cell surface receptors that mediate cell-extracellular matrix interactions and play vital roles in cell adhesion, migration, and mechanotransduction rupress.org. This compound's connection to integrin signaling is likely mediated through its interactions with components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which physically links the nuclear lamina to the cytoskeleton rupress.orgahajournals.org. This connection allows for the transmission of mechanical forces sensed by integrins at the cell surface to the nucleus, influencing nuclear structure and gene expression rupress.orgahajournals.org.
Research indicates that this compound is part of the molecular network that transmits mechanical cues from integrin-based adhesions to the nucleoskeleton rupress.org. This mechanotransduction process, involving integrins, the cytoskeleton, and the nuclear envelope (including this compound and lamins), is crucial for cellular responses to mechanical stress and plays a role in regulating gene expression rupress.org. Dysregulation of integrin-mediated mechanotransduction and related pathways has been implicated in various pathologies, including muscular dystrophy and cancer rupress.org.
YAP/TAZ Signaling Integration
This compound also integrates with the Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) signaling pathway nih.govdntb.gov.ua. YAP and TAZ are transcriptional co-activators that are key effectors of the Hippo pathway and play significant roles in organ size control, cell proliferation, differentiation, and mechanotransduction nih.govmdpi.com. Their activity is influenced by mechanical cues and the organization of the cytoskeleton nih.govmdpi.com.
Studies have shown that this compound deficiency can impact the nuclear localization and activity of YAP and TAZ researchgate.net. For example, this compound-deficient fibroblasts expressing certain this compound mutants exhibited reduced nuclear localization of YAP and TAZ researchgate.net. Although the direct molecular mechanisms of this compound's influence on YAP/TAZ signaling are still being elucidated, its role in nuclear mechanotransduction and interaction with cytoskeletal components suggests a potential link nih.govresearchgate.net. Dysregulation of YAP/TAZ signaling has been observed in conditions related to this compound dysfunction, such as muscular dystrophy nih.govdntb.gov.uanih.gov.
Impact on Proteostasis and Protein Translation Control
Recent research suggests that this compound plays a role in proteostasis and the control of protein translation, particularly in specific cellular contexts like neurons researchgate.netbiorxiv.orgdoaj.orgnih.gov. Proteostasis, or protein homeostasis, is the cellular process of maintaining the balance of protein synthesis, folding, and degradation researchgate.net.
In neurons, activity-induced synthesis of this compound has been observed, and this neuronal this compound, unlike its typical nuclear envelope localization in muscle cells, is abundant in the endoplasmic reticulum biorxiv.orgnih.gov. This ER-localized this compound appears to broadly inhibit protein synthesis, including the translation of regulators and synaptic proteins biorxiv.orgnih.gov. This suggests a role for this compound in gating neuronal plasticity by negatively regulating translation in an activity-dependent manner biorxiv.orgnih.gov.
Furthermore, studies on this compound turnover indicate that it can be degraded by the proteasome, and under certain conditions like ER stress, this compound can be cleared from the inner nuclear membrane via vesicular transport to lysosomes elifesciences.org. These findings highlight the dynamic regulation of this compound protein levels and localization, which can impact cellular proteostasis.
Participation in Actin Cytoskeletal Dynamics
This compound is known to interact with the actin cytoskeleton, a dynamic network of filaments essential for cell shape, motility, and intracellular transport nih.govnih.govbiorxiv.org. This interaction is particularly relevant at the nuclear envelope, where an actin-based cortical network is thought to exist nih.govplos.orgnih.govplos.org.
Interaction with Actin Filaments (F-actin)
This compound directly binds to filamentous actin (F-actin) nih.govnih.govahajournals.orgplos.orgnih.govplos.orgmolbiolcell.org. This interaction has been demonstrated through various experimental approaches, including affinity chromatography and actin polymerization assays nih.govplos.orgnih.gov. This compound co-purifies with actin and other actin-binding proteins from nuclear extracts nih.govplos.orgnih.gov.
The interaction between this compound and actin is crucial for maintaining nuclear structure and potentially for transmitting mechanical signals across the nuclear envelope nih.govnih.govahajournals.orgplos.org. While this compound is primarily located at the inner nuclear membrane, it has also been detected at the outer nuclear membrane and can influence cytoplasmic actin organization nih.govmolbiolcell.org.
Stabilization of Actin Filament Pointed Ends
A key finding regarding this compound's interaction with actin is its ability to bind and stabilize the pointed ends of actin filaments nih.govplos.orgnih.govplos.orgmolbiolcell.orgplos.org. The pointed end is typically the slower-growing or depolymerizing end of an actin filament plos.org. By capping or binding to the pointed end, this compound can inhibit depolymerization and effectively promote actin polymerization by stabilizing the growing filament nih.govplos.orgnih.govplos.org.
Experimental data supporting this function include:
Actin polymerization assays showing that this compound increases the rate of actin polymerization nih.govplos.orgnih.gov.
this compound slowing down the depolymerization rate of preformed actin filaments nih.gov.
Experiments using barbed-end capped actin filaments demonstrating that this compound binds and protects the pointed end nih.gov.
This pointed-end capping activity is analogous to that of proteins like tropomodulin (B1177574) plos.orgplos.org. This compound's ability to stabilize actin filaments contributes to the formation and maintenance of an actin cortical network at the nuclear inner membrane nih.govplos.orgnih.govplos.org. This nuclear actin network, potentially anchored by this compound, is thought to provide structural support to the nuclear envelope and may be involved in processes like nuclear positioning and mechanotransduction nih.govnih.govahajournals.orgnih.govplos.org. Mutations in this compound that disrupt its actin-binding ability can impact nuclear architecture and cellular function nih.govbiorxiv.org.
Promotion of Actin Polymerization
This compound has been shown to directly interact with actin and influence its polymerization dynamics researchgate.netnih.govnih.gov. In vitro studies have demonstrated that this compound binds and stabilizes the pointed end of actin filaments, leading to an increase in the rate of actin polymerization ebi.ac.uknih.gov. This activity suggests that this compound contributes to the formation and maintenance of actin structures within the cell, particularly at the nuclear envelope nih.gov. Research indicates that this compound's actin-binding domain promotes actin polymerization, which in turn influences the activity of proteins like MKL1, chromatin organization, and Wnt/β-catenin signaling researchgate.net.
Organization of the Nuclear Actin Cortical Network
This compound is proposed to play a role in stabilizing and promoting the formation of an actin-based cortical network at the inner nuclear membrane nih.govuniprot.orgahajournals.org. This network is conceptually similar to the actin cortical network found at the plasma membrane nih.govahajournals.org. By binding to and stabilizing actin filaments, this compound may help anchor nuclear membrane proteins and lamin filaments, thereby contributing to the structural integrity of the nuclear envelope nih.gov. This nuclear actin network, potentially organized by this compound, could also be involved in transmitting mechanical forces across the nuclear envelope researchgate.net. Studies suggest that perinuclear this compound-mediated actin polymerization in response to mechanical stress can affect intranuclear actin levels, influencing transcription and chromatin organization researchgate.net.
Contributions to Cell Cycle Regulation and Mitosis
This compound is involved in regulating various aspects of the cell cycle and mitosis, including checkpoints, nuclear assembly and disassembly, and chromosome segregation.
Involvement in Cell Cycle Checkpoints (e.g., G1/S Transition)
This compound is implicated in regulating the G1/S cell cycle checkpoint, partly through its influence on Retinoblastoma (Rb) signaling nih.gov. Rb is a tumor suppressor protein that controls cell cycle progression, and its phosphorylation state dictates the transcription of genes required for the G1-to-S phase transition nih.gov. This compound may influence this process by interacting with proteins like germ-cell less (GCL), which binds to the DP subunit of the E2F transcription factor and inhibits the transcription of E2F target genes nih.gov. This compound binding to GCL is predicted to release E2F-DP, thereby activating cell cycle genes and promoting progression through the G1/S checkpoint nih.gov. Studies on this compound-null cells have shown a failure to properly exit the cell cycle upon differentiation induction, with the G1/S checkpoint pathway being significantly enriched among differentially expressed genes nih.govmdpi.comresearchgate.netrowan.edu.
Role in Nuclear Assembly and Disassembly During Mitosis
During mitosis, the nuclear envelope undergoes significant disassembly and reassembly biologists.com. This compound, located at the inner nuclear membrane during interphase, disperses into the endoplasmic reticulum upon nuclear envelope breakdown in mitosis and reassembles around chromosomes during telophase biologists.comresearchgate.net. This compound's assembly into the reforming nuclear envelope is dependent on BAF biologists.comresearchgate.netbiologists.com. Phosphorylation of this compound plays a crucial role in regulating its association with BAF and lamins during mitosis, influencing the timing of nuclear envelope reformation sdbonline.orgroyalsocietypublishing.orgresearchgate.net. Dephosphorylation of this compound by the phosphatase PP2A-B55 is important for the formation of a complex with other nuclear envelope proteins, which helps "glue" DNA and nuclear membranes together, promoting nuclear envelope assembly around segregated chromosomes royalsocietypublishing.orgiric.ca. Aberrant phosphorylation of this compound has been observed in cells from some EDMD patients asm.org.
Regulation of Chromosome Segregation
This compound has overlapping functions with other nuclear envelope proteins, such as MAN1, in chromosome segregation and cell division embopress.orgcapes.gov.br. BAF, a protein that interacts with this compound via the LEM domain, is essential for chromosome segregation embopress.orgtandfonline.com. This compound may assist BAF in this function embopress.org. Studies in C. elegans have shown that this compound homologs are involved in chromosome segregation and cell division, likely through interactions with nuclear intermediate filament proteins like lamin uniprot.org. These proteins are required to organize the distribution of lamin, nuclear pore complexes, and chromatin in mitotically active cells uniprot.org. Defects in this compound have been linked to severe chromosome segregation defects in C. elegans researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6442625 |
This compound's functions extend to several fundamental cellular processes, including the regulation of actin dynamics and contributions to cell cycle control and mitosis.
Promotion of Actin Polymerization
This compound has been shown to interact directly with actin and influence its polymerization researchgate.netnih.govnih.gov. In vitro experiments demonstrate that this compound binds to and stabilizes the pointed end of actin filaments, resulting in a 4- to 12-fold increase in the rate of actin polymerization ebi.ac.uknih.gov. This activity suggests this compound contributes to the formation and stability of actin structures, particularly at the nuclear envelope nih.gov. The actin-binding domain within this compound promotes actin polymerization, impacting the activity of proteins such as MKL1, chromatin organization, and Wnt/β-catenin signaling researchgate.net.
Organization of the Nuclear Actin Cortical Network
This compound is proposed to be instrumental in stabilizing and promoting the formation of an actin-based cortical network at the inner nuclear membrane nih.govuniprot.orgahajournals.org. This network is considered analogous to the actin cortical network found beneath the plasma membrane nih.govahajournals.org. By binding and stabilizing actin filaments, this compound may help anchor nuclear membrane proteins and lamin filaments, thereby contributing significantly to the structural integrity of the nuclear envelope nih.gov. This putative nuclear actin network, potentially organized by this compound, could also be involved in the transmission of mechanical forces across the nuclear envelope researchgate.net. Studies indicate that perinuclear this compound-mediated actin polymerization in response to mechanical stress can reduce intranuclear actin levels, affecting transcription and chromatin organization researchgate.net.
Contributions to Cell Cycle Regulation and Mitosis
This compound is involved in regulating various aspects of the cell cycle and mitosis, including checkpoints, nuclear assembly and disassembly, and chromosome segregation.
Involvement in Cell Cycle Checkpoints (e.g., G1/S Transition)
This compound is implicated in regulating the G1/S cell cycle checkpoint, partly through its influence on Retinoblastoma (Rb) signaling nih.gov. Rb is a tumor suppressor protein that controls cell cycle progression, with its phosphorylation state determining the transcription of genes necessary for the G1-to-S phase transition nih.gov. This compound may influence this process by interacting with proteins like germ-cell less (GCL), which binds to the DP subunit of the E2F transcription factor and inhibits the transcription of E2F target genes nih.gov. This compound binding to GCL is predicted to release E2F-DP, thereby activating cell cycle genes and promoting progression through the G1/S checkpoint nih.gov. Studies on this compound-null cells have shown a failure to properly exit the cell cycle upon differentiation induction, with the G1/S checkpoint pathway being significantly enriched among differentially expressed genes nih.govmdpi.comresearchgate.netrowan.edu.
Role in Nuclear Assembly and Disassembly During Mitosis
During mitosis, the nuclear envelope undergoes significant disassembly and reassembly biologists.com. This compound, localized at the inner nuclear membrane during interphase, disperses into the endoplasmic reticulum upon nuclear envelope breakdown in mitosis and reassembles around chromosomes during telophase biologists.comresearchgate.net. This compound's assembly into the reforming nuclear envelope is dependent on BAF biologists.comresearchgate.netbiologists.com. Phosphorylation of this compound plays a crucial role in regulating its association with BAF and lamins during mitosis, influencing the timing of nuclear envelope reformation sdbonline.orgroyalsocietypublishing.orgresearchgate.net. Dephosphorylation of this compound by the phosphatase PP2A-B55 is important for the formation of a complex with other nuclear envelope proteins, which helps "glue" DNA and nuclear membranes together, promoting nuclear envelope assembly around segregated chromosomes royalsocietypublishing.orgiric.ca. Aberrant phosphorylation of this compound has been observed in cells from some EDMD patients asm.org.
Regulation of Chromosome Segregation
This compound has overlapping functions with other nuclear envelope proteins, such as MAN1, in chromosome segregation and cell division embopress.orgcapes.gov.br. BAF, a protein that interacts with this compound via the LEM domain, is essential for chromosome segregation embopress.orgtandfonline.com. This compound may assist BAF in this function embopress.org. Studies in C. elegans have shown that this compound homologs are involved in chromosome segregation and cell division, likely through interactions with nuclear intermediate filament proteins like lamin uniprot.org. These proteins are required to organize the distribution of lamin, nuclear pore complexes, and chromatin in mitotically active cells uniprot.org. Defects in this compound have been linked to severe chromosome segregation defects in C. elegans researchgate.net.
Interactions of Emerin with Other Biomolecules
Nuclear Lamina Components
The nuclear lamina is a protein meshwork underlying the INM, primarily composed of intermediate filament proteins called lamins. Emerin is a well-established binding partner of lamins, and this interaction is critical for anchoring this compound to the INM and for maintaining the structural integrity of the nuclear envelope.
Lamins A, C, and B Interactions
This compound interacts directly with A-type lamins (Lamin A and Lamin C) and B-type lamins (Lamin B1 and Lamin B2) researchgate.netfrontiersin.orgpsu.edu. The interaction with lamins A/C is particularly important for anchoring this compound at the INM psu.eduembopress.org. Studies have shown that this compound binds to the tail domains of Lamin A and Lamin C nih.gov. Research using in vitro binding assays suggests that this compound may exhibit a preference for interacting with Lamin C compared to Lamin A, although both interact with the same region researchgate.netnih.govpsu.edu. The absence of Lamin A from the nuclear envelope has been correlated with mislocalization of a significant fraction of Lamin C and some this compound to the endoplasmic reticulum psu.edu. This highlights the interdependence of these proteins for proper localization and nuclear envelope integrity. Mutations in either EMD (encoding this compound) or LMNA (encoding Lamins A/C) can lead to Emery-Dreifuss muscular dystrophy (EDMD), underscoring the functional link between these proteins and the importance of their interactions researchgate.netembopress.orgoup.comabcam.com. Impaired nesprin/emerin/lamin binding interactions have been observed in fibroblasts from EDMD patients with mutations in SYNE, EMD, or LMNA genes oup.comresearchgate.net.
Barrier-to-Autointegration Factor (BAF/BANF1) Interactions
This compound interacts with Barrier-to-Autointegration Factor (BAF), also known as BANF1 embopress.orgasm.orgfrontiersin.orgsdbonline.org. BAF is a highly conserved dimeric protein that binds to double-stranded DNA and interacts with various nuclear proteins, including LEM domain-containing proteins like this compound, lamins, and histones asm.orgfrontiersin.orgsdbonline.org. The interaction between this compound and BAF occurs through the conserved LEM domain in this compound embopress.orgsdbonline.org. This interaction is crucial for linking the nuclear lamina to chromatin sdbonline.org. BAF can bind to both this compound and Lamin A simultaneously, suggesting the formation of complexes involving these three proteins frontiersin.orgahajournals.org. This compound-containing complexes purified from cells have been shown to contain BAF and histone deacetylases (HDACs) 1 and 3, suggesting a role for this compound and BAF in repressing chromatin at the nuclear envelope frontiersin.orgmdpi.com. Phosphorylation of this compound near its LEM domain can negatively regulate its association with BAF sdbonline.org. Mutations in BANF1 have been linked to progeria syndromes, and these mutations can result in BAF protein instability and mislocalization of this compound frontiersin.orgmdpi.com.
Linker of Nucleoskeleton and Cytoskeleton (LINC) Complex Proteins
The LINC complex spans the nuclear envelope, physically connecting the nuclear lamina and chromatin to the cytoskeleton. This complex is formed by interactions between SUN domain proteins in the INM and Nesprin proteins in the outer nuclear membrane (ONM). This compound interacts with components of the LINC complex, contributing to nuclear positioning, mechanotransduction, and nuclear envelope integrity.
Nesprin-1 and Nesprin-2 Interactions
This compound associates with Nesprin-1 and Nesprin-2, which are large spectrin-repeat proteins that reside in the ONM and interact with the actin cytoskeleton frontiersin.orgembopress.orgoup.comnih.govportlandpress.com. These interactions are important for linking the nuclear lamina to the cytoskeleton oup.comnih.govportlandpress.com. Nesprin-1 and -2 bind to SUN domain proteins in the perinuclear space and can also interact directly with lamins and this compound frontiersin.orgahajournals.orgportlandpress.com. Specifically, Nesprin-1α, a nuclear isoform of Nesprin-1, has been shown to bind directly to this compound and lamins, potentially connecting the LINC complex to the nuclear lamina ahajournals.org. Studies have indicated that Nesprin-2b binds more strongly to this compound than Nesprin-1a in quantitative plate-binding assays researchgate.net. Mutations in SYNE1 (encoding Nesprin-1) and SYNE2 (encoding Nesprin-2) have been identified in patients with EDMD or EDMD-like phenotypes, and these mutations can lead to diminished nuclear envelope localization of nesprins and impaired nesprin/emerin/lamin interactions oup.comresearchgate.netnih.gov. siRNA knockdown of Nesprin-1 or -2 in fibroblasts has been shown to reproduce the mislocalization of this compound observed in patient cells oup.comnih.gov.
SUN1 and SUN2 Interactions
This compound interacts with SUN1 and SUN2, two SUN domain-containing proteins located in the INM nih.govahajournals.orgasm.orgresearchgate.net. These proteins are crucial components of the LINC complex, where their C-terminal SUN domains interact with the KASH domains of Nesprin proteins in the perinuclear space, while their N-terminal domains interact with proteins of the nuclear lamina in the nucleoplasm ahajournals.orgportlandpress.comahajournals.orgasm.orgresearchgate.net. Co-immunoprecipitation and in vitro pulldown assays have demonstrated that this compound is capable of interacting with both SUN1 and SUN2 nih.govresearchgate.net. These interactions involve the nucleoplasmic N-terminal domain of this compound nih.gov. While SUN1 and SUN2 interact with Lamin A, Lamin A is specifically required for the nuclear envelope localization of SUN2, but not SUN1 ahajournals.orgresearchgate.net. This compound knockdown by RNA interference has been shown to disrupt the localization of Nesprin-1 and SUN2, while the localization of Nesprin-2 and SUN1 remained unaffected researchgate.net. This suggests a complex interplay between this compound, nesprins, and SUN proteins in maintaining the organization of the LINC complex.
Chromatin Modifiers and Transcription Factors
This compound's influence on gene expression is mediated through its interactions with various chromatin modifiers and transcription factors. These interactions can affect chromatin organization at the nuclear periphery and regulate the activity or localization of transcription factors.
This compound directly associates with chromatin modifiers such as Histone Deacetylase 3 (HDAC3) and histone methyltransferases EZH2 and G9a frontiersin.orgmdpi.comnih.govnih.govresearchgate.net. This compound binds directly to HDAC3 and has been shown to enhance its enzymatic activity in vitro, suggesting that this compound can promote HDAC3-dependent gene silencing mdpi.com. This interaction is considered important for organizing repressive chromatin at the nuclear periphery and for the coordinated temporal relocalization of facultative Lamin-Associated Domains (fLADs) during processes like myogenic differentiation frontiersin.orgnih.gov. This compound also interacts with the histone methyltransferases EZH2 and G9a in myogenic progenitor cells frontiersin.orgnih.gov. While it is not definitively clear if these interactions are direct, they are thought to be important for the deposition of repressive histone marks like H3K9me2 and H3K27me3 at the nuclear envelope frontiersin.orgnih.gov. The functional interaction between this compound and HDAC3, EZH2, and G9a is suggested to be important for myogenic differentiation frontiersin.orgnih.govnih.gov.
This compound binds to a number of transcription regulators, influencing their activity and localization mdpi.comresearchfeatures.commdpi.com. These include:
Germ cell-less (GCL): GCL is a transcription repressor that is concentrated at the nuclear envelope and binds directly to this compound with high affinity embopress.orgahajournals.org. This compound binding to GCL is proposed to recruit GCL-containing complexes to the nuclear envelope, contributing to transcriptional repression ahajournals.org.
Bcl-2-associated transcription factor (Btf): Btf is another transcription repressor that interacts directly with this compound embopress.orgahajournals.orgmdpi.com. Some EDMD-causing mutations in this compound disrupt Btf binding, suggesting its potential relevance to the disease mechanism ahajournals.org.
LIM Domain Only 7 (Lmo7): Lmo7 is a transcription factor that interacts with this compound in the nucleus ahajournals.orgmdpi.comresearchfeatures.commdpi.com. This compound is required for Lmo7 nuclear localization, and this compound binding to Lmo7 inhibits its transcriptional activation mdpi.comresearchfeatures.commdpi.com.
β-catenin: this compound binds directly to β-catenin, a key component of the Wnt signaling pathway and a transcription coactivator psu.eduembopress.orgahajournals.orgmdpi.commdpi.com. This compound's interaction with β-catenin attenuates its activity by restricting its accumulation in the nucleus psu.eduembopress.orgmdpi.commdpi.com. This compound-null cells show increased nuclear β-catenin and enhanced β-catenin transcriptional activity embopress.orgahajournals.orgmdpi.com.
STAT3: this compound has been shown to interact directly with Signal transducer and activator of transcription 3 (STAT3) and downregulate its signaling mdpi.com. The lamin-binding domain of this compound appears essential for this inhibitory effect mdpi.com.
Histone Deacetylase 3 (HDAC3)
This compound directly binds to Histone Deacetylase 3 (HDAC3), a catalytic subunit of the Nuclear Co-Repressor (NCoR) complex. mdpi.comfrontiersin.orgnih.gov This interaction recruits HDAC3 to the nuclear periphery. nih.gov Studies have shown that this compound binding to HDAC3 activates its enzymatic activity in vitro, increasing it by approximately 2.5-fold. mdpi.com This activation is significant because HDAC3 is responsible for deacetylating specific lysine (B10760008) residues on histone H4, such as H4K5ac, which promotes the interaction of the NCoR complex with chromatin, leading to gene repression. mdpi.comfrontiersin.orgtandfonline.com The association between this compound and HDAC3 is considered fundamentally important for tissue-specific gene repression. mdpi.comtandfonline.com Furthermore, the interaction with HDAC3 is disrupted by all four "special" EDMD-causing mutations in this compound (S54F, Δ95-99, Q133H, and P183H), suggesting its critical role in the disease mechanism. nih.govtandfonline.com The this compound-HDAC3 interaction is also important for the sub-nuclear localization and regulation of transcription of myogenic differentiation loci like MyoD1, Myf5, and Pax7. nih.govresearchgate.net
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| HDAC3 | Activates HDAC3 activity | Increases enzymatic activity by ~2.5-fold in vitro. mdpi.com Recruits HDAC3 to the nuclear periphery. nih.gov Disrupted by EDMD-causing mutations. nih.govtandfonline.com Important for sub-nuclear localization and transcription regulation of myogenic genes. nih.govresearchgate.net |
Histone Methyltransferases (EZH2, G9a)
In addition to HDAC3, this compound interacts with the histone methyltransferases EZH2 and G9a in myogenic progenitor cells. frontiersin.orgnih.govnih.govdntb.gov.ua These enzymes are responsible for depositing repressive histone modifications, specifically H3K27me3 (by EZH2) and H3K9me2 (by G9a). frontiersin.orgnih.gov While it is not fully clear if this compound directly binds to EZH2 or G9a, evidence suggests interactions, potentially mediated through complex components or other binding proteins like Msx1. frontiersin.org The functional interaction between this compound, EZH2, and G9a is important for myogenic differentiation. frontiersin.orgnih.gov this compound mutants that fail to bind HDAC3 (S54F, Q133H) show enhanced binding to EZH2 and G9a, suggesting potential competition for binding to this compound. frontiersin.orgresearchgate.net This enhanced binding correlates with greater peripheral localization of H3K9me2 and H3K27me3. frontiersin.orgresearchgate.net Inhibition of EZH2 and G9a with small molecule inhibitors impaired myogenic differentiation in wild-type cells but had no effect on this compound-null progenitors, and exacerbated the impaired differentiation of this compound S54F and Q133H mutant progenitors. frontiersin.orgnih.gov
| Interaction Partner | Associated Histone Modification | Research Finding Highlights |
|---|---|---|
| EZH2 | H3K27me3 | Interacts with this compound in myogenic progenitors. frontiersin.orgnih.gov Functional interaction important for myogenic differentiation. frontiersin.orgnih.gov Enhanced binding to this compound HDAC3-binding mutants. frontiersin.orgresearchgate.net Inhibition impairs differentiation. frontiersin.orgnih.gov |
| G9a | H3K9me2 | Interacts with this compound in myogenic progenitors. frontiersin.orgnih.gov Functional interaction important for myogenic differentiation. frontiersin.orgnih.gov Enhanced binding to this compound HDAC3-binding mutants. frontiersin.orgresearchgate.net Inhibition impairs differentiation. frontiersin.orgnih.gov |
β-Catenin
This compound directly binds to β-Catenin, a key transcription factor in the Wnt signaling pathway. ahajournals.orgmdpi.comnih.govnih.govembopress.org This interaction occurs through a conserved adenomatous polyposis coli (APC)-like domain in this compound. mdpi.commdpi.comnih.govembopress.org this compound binding to β-Catenin inhibits its activity by restricting its accumulation in the nucleus, potentially through a CRM1-dependent export pathway. mdpi.comnih.govnih.govembopress.orguniprot.orguniprot.org this compound-null cells exhibit increased expression and nuclear accumulation of β-Catenin, leading to increased expression of β-Catenin target genes and enhanced cell proliferation. mdpi.comnih.govembopress.org Conversely, knockdown of β-Catenin can lead to decreased mRNA expression and nuclear accumulation of this compound, suggesting a mutual regulation between the two proteins. mdpi.com
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| β-Catenin | Inhibits β-Catenin activity | Restricts nuclear accumulation. mdpi.comnih.govnih.govembopress.org Interaction via APC-like domain in this compound. mdpi.commdpi.comnih.govembopress.org this compound-null cells show increased nuclear β-Catenin and proliferation. mdpi.comnih.govembopress.org |
Germ-Cell-Less (GCL/GMCL1)
This compound directly binds to the transcriptional repressor Germ-Cell-Less (GCL), also known as GMCL1. ahajournals.orgmdpi.comnih.govoup.comwikigenes.orguniprot.orgscbt.complos.org GCL localizes to the nuclear envelope and is involved in transcriptional repression, particularly in germ cells and by inhibiting DP-E2F-dependent genes in mammalian cells. scbt.complos.org this compound's binding to GCL is mediated through "unascribed" domains of this compound. wikigenes.org In vitro studies indicate that Barrier-to-Autointegration Factor (BAF) competes with GCL for binding to this compound. ahajournals.orgnih.govwikigenes.orguniprot.orgscbt.com GCL co-immunoprecipitates with this compound from HeLa cells. wikigenes.org GCL appears to require LEM-domain proteins like this compound as co-repressors in vivo. plos.org
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| GCL/GMCL1 | Binds GCL | Direct interaction. ahajournals.orgmdpi.comnih.govoup.comwikigenes.orguniprot.orgscbt.complos.org BAF competes with GCL for this compound binding in vitro. ahajournals.orgnih.govwikigenes.orguniprot.orgscbt.com Co-immunoprecipitates with this compound. wikigenes.org |
Btf (BCLAF1)
This compound directly interacts with Btf, also known as BCL2-associated transcription factor 1 (BCLAF1). ahajournals.orgmdpi.commdpi.comnih.govoup.comatlasgeneticsoncology.orgnovusbio.comuniprot.orgwikigenes.orgspandidos-publications.com Btf is a multifunctional protein implicated in DNA damage response, apoptosis, and transcriptional regulation. nih.govnovusbio.com this compound binds Btf with a relatively high affinity, with an equilibrium affinity (KD) of 100 nM. nih.govwikigenes.org The interaction is mediated by two regions in this compound flanking its lamin-binding domain. atlasgeneticsoncology.org Certain disease-causing mutations in this compound, such as S54F and Δ95-99, disrupt the binding to BCLAF1. atlasgeneticsoncology.org BCLAF1 and this compound have been observed to co-localize near the nuclear envelope, particularly following the induction of apoptosis. atlasgeneticsoncology.orgwikigenes.org The disruption of the this compound-BCLAF1 interaction by this compound mutations may be associated with muscle atrophy in EDMD. spandidos-publications.com
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| Btf (BCLAF1) | Binds Btf | Direct interaction. ahajournals.orgmdpi.commdpi.comnih.govoup.comatlasgeneticsoncology.orgnovusbio.comuniprot.orgwikigenes.orgspandidos-publications.com Binding affinity (KD) of 100 nM. nih.govwikigenes.org Disrupted by EDMD-causing mutations (S54F, Δ95-99). atlasgeneticsoncology.org Co-localizes near the nuclear envelope. atlasgeneticsoncology.orgwikigenes.org |
Lmo7
This compound directly binds to Lim domain only 7 (Lmo7), a transcription factor. ahajournals.orgmdpi.commdpi.comnih.govoup.comnih.govresearchfeatures.com Lmo7 shuttles between the cell surface and the nucleus and is highly expressed in heart and skeletal muscle. ahajournals.orgmdpi.comoup.com this compound binding to Lmo7 inhibits Lmo7 transcriptional activation. mdpi.comnih.govoup.comnih.gov this compound is required for Lmo7 nuclear localization, and this compound downregulation inhibits Lmo7 nuclear localization. mdpi.com Lmo7 activates the promoters of myogenic differentiation genes, and this compound binding to Lmo7 prevents Lmo7 from binding to these promoters, resulting in their transcriptional repression. mdpi.comnih.gov The interaction between this compound and Lmo7 is important for temporally regulating the expression of key myogenic differentiation genes. nih.gov The EDMD-causing this compound mutant P183H is deficient in binding Lmo7, suggesting this interaction is relevant to the disease mechanism. oup.com
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| Lmo7 | Inhibits Lmo7 transcriptional activation | Direct interaction. ahajournals.orgmdpi.commdpi.comnih.govoup.comnih.govresearchfeatures.com Required for Lmo7 nuclear localization. mdpi.com Prevents Lmo7 binding to myogenic gene promoters. mdpi.comnih.gov EDMD mutant P183H is deficient in binding Lmo7. oup.com |
YT521-B (YTHDC1)
This compound interacts in vitro with the splicing-associated factor YT521-B, also known as YTHDC1. mdpi.comuniprot.orgoup.comuniprot.orgwikigenes.orguniprot.orgmaayanlab.cloudgenecards.orgwikipedia.org YTHDC1 is a nuclear protein that influences alternative splice site usage. wikigenes.org Inhibition by this compound of YT521-B-dependent splice site selection in vivo suggests that this interaction is physiologically significant. wikigenes.org A "bipartite" binding site for YT521-B in this compound has been identified through alanine (B10760859) substitution or disease-associated mutations. wikigenes.org This interaction may contribute to the regulation of mRNA splice site choice. mdpi.com
| Interaction Partner | Effect of this compound Binding | Research Finding Highlights |
|---|---|---|
| YT521-B (YTHDC1) | Interacts with YT521-B | Interaction observed in vitro. mdpi.comuniprot.orgoup.comuniprot.orgwikigenes.orguniprot.orgmaayanlab.cloudgenecards.orgwikipedia.org May inhibit YT521-B-dependent splice site selection in vivo. wikigenes.org Bipartite binding site identified in this compound. wikigenes.org |
MKL1 (Megakaryoblastic Leukemia 1)
This compound is required for the nuclear accumulation and activity of the mechanosensitive transcription factor, MKL1 (also known as MRTF-A or MAL). tandfonline.comnih.gov MKL1 typically resides in the cytoplasm and translocates to the nucleus in response to increased actin polymerization induced by mechanical stimulation. tandfonline.com In the nucleus, MKL1 partners with serum response factor (SRF) to co-activate genes involved in regulating cytoskeletal proteins. tandfonline.com
Studies using Lmna-/- and Emd-/y mouse embryonic fibroblasts (MEFs) have shown reduced nuclear localization of MKL1 following mechanical stimulation. tandfonline.com this compound's association with actin is suggested to be necessary for MKL1 nuclear accumulation. tandfonline.com However, other functions of this compound, such as interactions with LEM-domain protein Man1 and lamin A, may also contribute to MKL1 nuclear accumulation. tandfonline.com
This compound and lamin A/C collectively regulate MKL1-SRF activity by modulating actin dynamics. mdpi.comnih.gov this compound is hypothesized to primarily influence nuclear actin polymerization, which in turn controls the nuclear export and transcriptional activity of MKL1. nih.gov Loss of lamin A/C or this compound from the nuclear envelope impairs the nuclear translocation and signaling of MKL1 due to this compound's role in controlling nuclear actin polymerization. mdpi.com Ectopic expression of this compound has been shown to restore MKL1 nuclear translocation and rescue actin dynamics in lamin A/C mutant cells. nih.gov
This compound stimulates SRF-MKL1-dependent gene activity in a manner that is dependent on substrate stiffness. nih.gov In response to substrate stiffening, this compound is required for regulating the activation of the SRF-MKL1 transcriptional co-activator complex, which controls the expression of genes related to nuclear structure. oncotarget.com
MyoD, Pax7, Myf5, Pax3
This compound plays a crucial role in the temporal regulation of gene expression during myogenic differentiation by influencing the localization and expression of key myogenic regulatory genes, including MyoD, Pax7, Myf5, and Pax3. nih.govnih.govbiologists.com
In proliferating myogenic progenitors, the genomic loci of Myf5 and MyoD are associated with this compound at the nuclear lamina. d-nb.infonih.gov These loci are localized to the nuclear periphery prior to their transcriptional activation and move to the nucleoplasm upon activation during differentiation. nih.gov
This compound, along with HDAC3, is necessary for the coordinated temporal localization of MyoD, Myf5, and Pax7 to the nuclear periphery during differentiation. nih.gov Failure in the proper localization of these loci leads to aberrant expression of these critical myogenic genes. nih.gov
This compound interacts with and inhibits the activity of Lmo7, a transcription factor that regulates the expression of genes implicated in X-linked Emery-Dreifuss muscular dystrophy (X-EDMD). nih.gov Lmo7 is required for proper myoblast differentiation, and its downregulation results in reduced expression of Pax3, Pax7, Myf5, and MyoD. nih.gov Overexpression of Lmo7 increases MyoD and Myf5 expression. nih.gov Lmo7 binds to the promoters of Pax3, MyoD, and Myf5. nih.govbiologists.com this compound binding to Lmo7 inhibits Lmo7's binding to and activation of the MyoD and Pax3 promoters, supporting a competition model where this compound inhibits Lmo7 activity by preventing its binding to DNA regulatory elements. nih.govbiologists.combiologists.com
Expression of wild-type this compound decreases Myf5 and MyoD mRNA expression, restoring their levels to those seen in wild-type cells. biologists.combiologists.com An this compound mutant (P183H) that fails to bind Lmo7 does not affect Myf5 and MyoD expression, indicating that the interaction between this compound and Lmo7 is essential for this inhibition. biologists.com
In this compound-null myogenic progenitors, the coordinated temporal expression of MyoD1, Myf5, Pax3, and Pax7 is disrupted. nih.govbiologists.com This disruption is linked to the failure of these genomic loci to properly localize to the nuclear periphery upon repression during differentiation. biologists.com
This compound's interaction with HDAC3 is also important for the sub-nuclear localization of myogenic differentiation loci like MyoD1, Myf5, and Pax7, regulating their transcription. nih.gov
Cytoskeletal and Motor Proteins
This compound interacts with components of the cytoskeleton and motor proteins, contributing to nuclear structure, mechanotransduction, and nuclear movement.
Actin (Alpha and Beta)
This compound interacts directly with actin, including both nuclear alpha and beta actin, and cytoplasmic actin. plos.orgnih.govuniprot.org this compound binds to the pointed end of actin filaments and stabilizes F-actin in vitro, increasing the actin polymerization rate. plos.org The interaction involves binding to an F-actin column with a dissociation constant (Kd) of approximately 480 nM. plos.org
This compound coimmunoprecipitates with actin from cell lysates. plos.org The association between this compound and actin is regulated in differentiating myoblasts, with this compound and lamin A/C being bound to actin at late stages of myotube differentiation and in mature muscle. nih.gov A serine-threonine phosphatase activity can increase this compound-actin binding, while active protein phosphatase 1 can inhibit this interaction. nih.gov
This compound's actin-binding activity is required for regulating intranuclear actin and the G-actin responsive MKL1-SRF transcriptional pathway. molbiolcell.org While this compound interacts directly with actin and modulates its polymerization, these activities are not always required for nuclear movement. molbiolcell.org
This compound's interactions with nuclear actin, along with BAF, can modulate its membrane mobility and its ability to oligomerize. biorxiv.org Balanced interactions of this compound with BAF and nuclear actin further modulate its diffusion and oligomerization potential. biorxiv.org Deficient binding of certain this compound mutants to nuclear actin is linked to abnormal nuclear deformations. biorxiv.org
This compound may organize nuclear envelope architecture through its reported interactions with nuclear actin. researchgate.net It promotes actin polymerization and the formation of a cortical actin network beneath the nuclear envelope. researchgate.net
Nuclear Myosin II
This compound interacts with nuclear myosin II, specifically myosin IIB, but not myosin IIA. researchgate.netmolbiolcell.orgmolbiolcell.orgnih.govresearchgate.net This interaction is crucial for polarizing actin flow and nuclear movement in migrating fibroblasts. molbiolcell.orgmolbiolcell.org this compound coimmunoprecipitates with myosin IIB and phosphorylated myosin regulatory light chain (pS19MLC), an indicator of activated myosin II. nih.govresearchgate.net
This compound depletion leads to nondirectional nuclear movement and actin cable flow, similar to the effects of myosin IIB depletion. molbiolcell.orgmolbiolcell.orgnih.gov this compound is required for the perinuclear localization of myosin IIB. molbiolcell.orgnih.gov Without this compound, the central localization of myosin IIB is not maintained, and the amount of myosin IIB signal within the nuclear area is significantly reduced. nih.govresearchgate.net
The interaction between this compound and nuclear myosin II suggests a mechanism for active movement through an actin-myosin sliding mechanism. researchgate.net this compound may provide structural functions at the inner nuclear membrane by linking actin-myosin-spectrin complexes to the nuclear lamina. ahajournals.org
Other Interacting Proteins
SAMP1
SAMP1 (also known as TMEM 201 or Net 5) is an inner nuclear membrane protein that functionally interacts with both lamin A and this compound. tandfonline.com SAMP1 has been shown to bind directly to this compound. tandfonline.comki.se
SAMP1 is required for the correct localization of this compound to the nuclear envelope. ki.sebiologists.com Silencing of SAMP1 expression leads to reduced levels of this compound at the nuclear rim and its appearance in aggregates, while this compound silencing does not affect SAMP1 localization. biologists.com
The interaction between this compound and SAMP1 can occur through direct binding and is dependent on zinc, supporting the idea that SAMP1 has functional zinc finger(s). ki.sebiologists.com The affinity between SAMP1 and this compound is decreased in the presence of Ran, suggesting that Ran attenuates this interaction. nih.gov
SAMP1 depletion phenocopies the centrosomal detachment observed in cells from EDMD patients, suggesting that SAMP1 is part of a functional network shared with this compound and lamin A. tandfonline.com Overexpression of SAMP1 zinc finger mutants disrupts the organization of a specific set of nuclear envelope proteins, including this compound. ki.sebiologists.com
NEMP1
This compound interacts with Nuclear Envelope Membrane Protein 1 (NEMP1). plos.orgnih.govmembranome.org This interaction has been demonstrated through various experimental approaches, including BioID, affinity purification followed by mass spectrometry, and co-immunoprecipitation experiments. plos.orgnih.gov The interaction between NEMP1 and this compound contributes to the mechanical stiffness of the nuclear envelope, particularly in germ cells. nih.govcam.ac.ukwustl.edu Studies in various model organisms, including Drosophila, Caenorhabditis elegans, zebrafish, and mice, have shown that the loss of NEMP1 homologs leads to sterility or early loss of fertility, accompanied by nuclear shaping defects, especially in the germ line. nih.govcam.ac.ukwustl.edu The NEMP1-Emerin complex is crucial for supporting these mechanical properties. nih.govcam.ac.ukwustl.edu
TMEM43 and TMEM201
This compound interacts with Transmembrane Protein 43 (TMEM43), also known as LUMA. uniprot.orgplos.orgmerckmillipore.combiorxiv.orgresearchgate.netwikipedia.org This interaction is reported to help retain this compound at the inner nuclear membrane. uniprot.orgplos.orgmerckmillipore.comwikipedia.org TMEM43 is an integral protein of the INM and is also found in other cellular locations like adherens and composite junctions in cardiomyocytes and epithelial cells. mdpi.com TMEM43 interacts with components of the LINC (linker of nucleoskeleton and cytoskeleton) complex, such as lamins, and is involved in nuclear membrane organization. researchgate.netmdpi.com Mutations in TMEM43 are associated with arrhythmogenic right ventricular cardiomyopathy (ARVC) and Emery-Dreifuss muscular dystrophy type 7 (EDMD7), highlighting the importance of its interactions, including that with this compound, for proper cellular function. biorxiv.orgresearchgate.netwikipedia.orgmdpi.com
This compound also interacts with Transmembrane Protein 201 (TMEM201), also known as Samp1. membranome.orguniprot.orgfrontiersin.orgfrontiersin.orguniprot.orgresearchgate.netnih.gov TMEM201 is an evolutionarily conserved INM protein. maayanlab.cloud The nucleoplasmic domains of TMEM201 and this compound can directly bind to each other. uniprot.orgnih.gov This interaction influences the mobility of this compound within the nuclear envelope; TMEM201 can attenuate this compound's mobility. uniprot.orgnih.govmaayanlab.cloud The interaction affinity between TMEM201 and this compound is regulated by RanGTP, which can decrease their affinity. uniprot.orgnih.govmaayanlab.cloud TMEM201, like TMEM43, interacts with LINC complex components such as SUN2 and Lamin A/C, contributing to the connection between the nucleus and the cytoskeleton. frontiersin.orgfrontiersin.orgresearchgate.netmaayanlab.cloudresearchgate.net
Ribosomal Proteins and Translational Regulators
Research suggests that this compound can influence protein synthesis, including the regulation of translational regulators. biorxiv.orgresearchgate.net Studies using techniques like BONCAT-western blot analysis have shown that this compound levels can bidirectionally affect protein synthesis. biorxiv.orgresearchgate.net Overexpression of this compound has been observed to decrease the synthesis of several translational regulators, including eIF4a, eIF5a, eEF1a, and eEF2. biorxiv.orgresearchgate.net This is consistent with the observed phenotype of protein synthesis inhibition when this compound expression is increased. biorxiv.orgresearchgate.net Further analysis has indicated that increased this compound expression negatively regulates pathways like synaptogenesis, potentially through the decreased synthesis of synaptic proteins. biorxiv.orgresearchgate.net this compound's localization in the endoplasmic reticulum, a key site for protein synthesis, in neurons and other cells lacking Lamin A, supports its potential role in regulating proteostasis. biorxiv.org
HIV-1 Integrase (Indirect Association)
This compound is indirectly associated with HIV-1 Integrase (IN) through its interaction with Barrier-to-Autointegration Factor (BAF). asm.orgnih.govnih.gov Productive infection by retroviruses like HIV-1 requires the integration of viral DNA into the host genome. asm.orgnih.gov BAF is a nuclear chromatin-associated protein that has been suggested to assist in targeting viral preintegration complexes (PICs) to chromatin during integration. asm.orgnih.gov this compound, being a LEM domain protein, directly binds BAF. nih.govasm.orgresearchgate.netbiologists.com The association of this compound with viral PICs is thought to be indirect, mediated by the interaction between this compound and BAF. asm.org Research indicates that BAF is required for the association of viral cDNA with this compound and for this compound's ability to support virus infection. nih.gov This suggests that this compound, by bridging the inner nuclear envelope and chromatin via BAF, may play a role in the engagement of viral cDNA with chromatin prior to integration. nih.gov However, some studies have yielded conflicting data regarding the essentiality of this compound for HIV-1 infection in certain cell types or model systems. asm.org
Formation of Multi-Protein Complexes and Scaffolding Functions
This compound is known to participate in the formation of multi-protein complexes at the nuclear envelope and serves scaffolding functions. nih.govnih.govbiologists.comresearchgate.nettandfonline.commolbiolcell.orgnih.govplos.orgacs.org Studies have purified distinct this compound-containing multi-protein complexes from cell nuclei, suggesting its role in scaffolding various complexes at the nuclear envelope. nih.govresearchgate.nettandfonline.comnih.govacs.org These complexes can have diverse components involved in nuclear architecture, gene regulation, chromatin organization, signaling, and mechanosensing. nih.govacs.org
This compound's ability to bind multiple partners simultaneously contributes to its scaffolding role. It interacts with structural components of both the nuclear envelope, such as SUN1 and SUN2 proteins, and the nucleoskeleton, including lamins and actin. nih.govnih.govbiologists.commembranome.orgtandfonline.comuniprot.org this compound's interactions with lamins (particularly Lamin A/C) and BAF are fundamental to the formation of the nuclear lamina, a key structural network underlying the inner nuclear membrane. nih.govnih.govbiologists.comresearchgate.netplos.org
Furthermore, this compound forms localized oligomeric nanoclusters at the INM, which are stabilized by interactions with Lamin A/C and the SUN1-containing LINC complex. nih.govbiologists.combiorxiv.org These oligomeric structures are thought to be important for this compound's role in maintaining nuclear shape and protecting the nucleus against mechanical stress. nih.govbiologists.combiorxiv.orgbiologists.com Interactions with nuclear actin and BAF also modulate this compound's mobility and oligomerization. nih.govbiologists.combiorxiv.org The self-assembly and nucleoskeletal coupling mediated by this compound oligomers are crucial for nuclear shape adaptation in response to mechanical forces. nih.govbiologists.combiorxiv.orgbiologists.com Abnormal formation of these oligomers, often seen with EDMD-causing this compound mutants, can lead to abnormal nuclear envelope deformations. nih.govbiologists.combiorxiv.org
Genetic Basis and Transcriptional Regulation of Emerin
The EMD Gene: Locus, Structure, and Transcriptional Control
The EMD gene, also known as STA or LEMD5, provides the genetic instructions for synthesizing emerin. wikipedia.orggenecards.org Its expression is tightly regulated at the transcriptional level, ensuring appropriate this compound levels in different tissues and developmental stages.
Genomic Location on the X-Chromosome (Xq28)
The EMD gene is located on the long arm of the human X chromosome, specifically at band Xq28. wikipedia.orggenecards.orgontosight.aioup.comsenescence.info This localization explains the X-linked recessive inheritance pattern observed in Emery-Dreifuss muscular dystrophy type 1 (EDMD1), which primarily affects males. wikipedia.orgontosight.aiinvitae.com The EMD gene is situated within a gene-rich region of Xq28. oup.com It is located immediately distal to the filamin A gene (FLNA). oup.comnih.gov This region is flanked by two large inverted repeats, approximately 11.3 kb in length and exhibiting high sequence identity (>99%). oup.comnih.govsmith.edu These inverted repeats are implicated in genomic rearrangements, including inversions and deletions, which can affect the EMD gene and contribute to EDMD. oup.comnih.govsmith.edu An inversion polymorphism within this Xq28 region, mediated by these inverted repeats, is relatively common, found in the heterozygous state in about 33% of females. nih.gov
Developmental Regulation of EMD Gene Expression
The expression of the EMD gene is subject to developmental regulation. While this compound is a ubiquitously expressed protein, its levels can vary between tissues and across different developmental stages. nih.govnih.gov Studies in model organisms, such as pigs, have shown that EMD gene expression levels differ during development. For instance, fetal skeletal muscles in pigs displayed a greater abundance of EMD mRNA compared to skeletal muscles at postnatal developmental stages. nih.gov This suggests that the requirement for this compound may be higher during muscle development and differentiation. Proper myogenic differentiation, the process by which muscle cells develop, is critically dependent on this compound function, which is involved in genome reorganization and temporal gene expression. nih.gov
Regulatory Elements and Transcriptional Modulators
Transcriptional regulation of the EMD gene involves various cis-regulatory elements and trans-acting transcriptional modulators. These elements and factors interact to control the initiation and rate of EMD transcription. The promoter region of the EMD gene contains binding sites for several transcription factors. genecards.orgsenescence.info
Influence of Lmo7 on EMD Expression
Lim domain only 7 (Lmo7) has been identified as a protein that interacts with this compound and plays a role in regulating EMD gene expression. nih.govoup.commdpi.comresearchgate.net Research indicates that Lmo7 is required for EMD expression. nih.govoup.comresearchgate.net Studies using siRNA to downregulate Lmo7 in HeLa cells resulted in a significant decrease in both Lmo7 protein and this compound protein levels. oup.comresearchgate.net Furthermore, real-time PCR analysis showed that Lmo7 downregulation led to a substantial decrease in EMD mRNA levels, demonstrating that Lmo7 is a positive regulator of EMD transcription. oup.comresearchgate.net While Lmo7 positively regulates EMD transcription, this compound can also regulate Lmo7, suggesting a feedback loop. oup.comresearchgate.net this compound is required for the efficient nuclear localization of Lmo7 to reach its target genes. researchgate.net Conversely, binding to this compound may negatively regulate Lmo7 activity. oup.comresearchgate.net
Epigenetic Regulators (e.g., DNA Methylation Inhibitors)
Epigenetic mechanisms, such as DNA methylation and histone modification, play a significant role in regulating gene expression without altering the underlying DNA sequence. nih.govwikipedia.org These mechanisms can influence chromatin structure and the accessibility of transcriptional machinery to gene promoters. nih.govwikipedia.orgjneurosci.orgwikipedia.org DNA methylation, specifically the methylation of cytosine residues, often in CpG islands within promoter regions, is associated with gene silencing. wikipedia.orgjneurosci.orgtandfonline.com
DNA methyltransferase inhibitors are compounds that interfere with the activity of DNA methyltransferases, enzymes responsible for establishing and maintaining DNA methylation patterns. wikipedia.orgjneurosci.orgtandfonline.comfrontiersin.org By reducing DNA methylation, these inhibitors can lead to the reactivation of epigenetically silenced genes. tandfonline.com While the direct effect of specific DNA methylation inhibitors on EMD gene expression is not extensively detailed in the provided search results, the principle of epigenetic regulation through DNA methylation and the potential for its modulation by inhibitors is a relevant mechanism in gene expression control. Studies on other genes have shown that DNA methyltransferase inhibitors like 5-azacytidine (B1684299) and decitabine (B1684300) can reactivate gene expression by reducing promoter methylation. tandfonline.com Given that epigenetic modifications, including DNA methylation, contribute to chromatin organization and gene expression regulation nih.govnih.gov, it is plausible that such mechanisms influence EMD expression, and thus could potentially be modulated by epigenetic regulators.
Small Molecules Affecting EMD Expression
Research into small molecules affecting gene expression is an active area, particularly in the context of therapeutic strategies for diseases linked to gene dysregulation. researchgate.net While the search results mention small molecules in the context of rescuing impaired myogenic differentiation in this compound deficiency nih.gov and small molecules affecting myosin function elifesciences.org, direct evidence of small molecules specifically targeting and modulating EMD gene expression is limited within the provided snippets. However, the concept of using small molecules to activate gene expression by influencing transcriptional processes, including those related to splicing and transcription initiation, is being explored. researchgate.net Further research is needed to identify and characterize small molecules that directly influence the transcriptional regulation of the EMD gene.
Pathogenic Mutations in the EMD Gene
Over 100 mutations in the EMD gene have been reported in individuals with Emery-Dreifuss muscular dystrophy. medlineplus.govstorymd.commedlineplus.gov These mutations are distributed throughout the gene, with no single "hot spot" being observed. nih.gov Pathogenic variants in EMD are the cause of X-linked EDMD type 1 (EDMD1). nih.govresearchgate.net These mutations lead to a spectrum of clinical presentations, primarily affecting striated muscles and the heart. nih.gov
Nonsense Mutations Leading to Protein Loss
Nonsense mutations introduce a premature stop codon into the mRNA sequence. numberanalytics.comtaylorandfrancis.comwarburgmicro.orgnih.gov This premature signal halts protein synthesis, resulting in the production of a truncated and often non-functional protein. numberanalytics.comwarburgmicro.orgnih.govlibretexts.org In the context of the EMD gene, almost all nonsense mutations prevent cells from producing any detectable this compound protein. medlineplus.govstorymd.commedlineplus.gov The absence of functional this compound is a primary mechanism underlying the pathogenesis of EDMD in the majority of cases with nonsense mutations. medlineplus.govstorymd.commedlineplus.govnih.gov The severity of the impact of a nonsense mutation on protein function depends on where the premature stop codon occurs; mutations early in the sequence are more likely to result in complete loss of function compared to those near the end, although even C-terminal truncations can disrupt critical interaction domains. warburgmicro.orglibretexts.org
Missense and Deletion Mutations Affecting Protein Stability and Function
Missense mutations involve a single nucleotide change that results in the substitution of one amino acid for another in the protein sequence. wikipedia.orgidtdna.com Deletion mutations involve the removal of one or more nucleotides. Both types of mutations can affect protein stability, folding, and function. nih.govnih.gov
In the case of EMD, missense and deletion mutations can lead to the production of an abnormal this compound protein that is present at normal or near-normal levels but is unable to function correctly. medlineplus.govstorymd.commedlineplus.govnih.govbiorxiv.orgnih.gov These mutations can alter the protein's three-dimensional structure or disrupt specific amino acids critical for its interactions with other nuclear envelope proteins. idtdna.comnih.gov For instance, some missense mutations result in an abnormal this compound protein that cannot be correctly inserted into the nuclear envelope or is unable to interact with its binding partners. medlineplus.govmedlineplus.gov
Specific examples of missense and deletion mutations studied include those affecting Pro183, which can disrupt this compound's interaction with nuclear lamina components and alter its nuclear localization. frontiersin.org The Δ95-99 deletion, while allowing proper localization, disrupts interactions with several binding partners including lamin A and actin, but not BAF. biorxiv.orgwikigenes.orgnih.gov The Q133H mutation disrupts binding to actin but not lamin A, SUN1, or BAF. biorxiv.org These examples highlight how different mutations can have varied impacts on this compound's interactions and function despite potentially normal expression levels.
Impact of Mutations on this compound Interacting Partner Binding Affinities
This compound interacts with numerous proteins at the inner nuclear membrane, including lamins (particularly lamin A/C), Barrier-to-Autointegration Factor (BAF), and various transcription regulators such as GCL, Btf, Lmo7, and HDAC3. medlineplus.govstorymd.commedlineplus.govresearchgate.netnih.govnih.govwikigenes.orgahajournals.orgmdpi.combiologists.comfrontiersin.orgoup.com These interactions are crucial for this compound's roles in nuclear structure, gene regulation, and signaling. medlineplus.govstorymd.commedlineplus.govresearchgate.netmdpi.com Pathogenic mutations in EMD can disrupt these critical protein-protein interactions, leading to the cellular dysfunction observed in EDMD.
Research has shown that different mutations can selectively impair binding to specific partners. For example, the S54F missense mutation disrupts this compound's binding to Btf, a death-promoting transcriptional repressor, while retaining normal binding to BAF, lamin A, and GCL. wikigenes.orgnih.govahajournals.org This suggests that the loss of interaction with a specific partner can be sufficient to cause disease. nih.govbiologists.com
Studies have also investigated the binding affinities of mutant this compound proteins to their partners. While specific quantitative binding affinity data (e.g., KD values for mutant proteins) for all interactions and mutations are extensive and often context-dependent (in vitro vs. in vivo, specific cell types), research consistently shows that disease-causing mutations can weaken or abolish interactions with key partners like lamin A/C, BAF, and various transcription factors. biorxiv.orgnih.govwikigenes.orgnih.govahajournals.orgbiologists.comoup.com
For instance, the LEM domain of this compound is critical for binding to BAF, and mutations in this domain can significantly reduce this interaction. biologists.comoup.com Mutations outside the LEM domain, such as Δ95-99, can disrupt lamin A binding. biologists.com The consequence of these altered binding affinities is a disruption of the nuclear lamina network and impaired regulation of cellular processes dependent on this compound's interactions, including gene expression and mechanotransduction. medlineplus.govmedlineplus.govresearchgate.netbiorxiv.orgahajournals.orgmdpi.comfrontiersin.org
The following table summarizes some reported interactions and the impact of specific mutations:
| This compound Interacting Partner | Impact of Specific EMD Mutations on Binding | Relevant Mutation Examples | Source(s) |
| Lamin A/C | Disrupted binding | Δ95-99, Q133H, ΔK37 | nih.govbiorxiv.orgnih.govbiologists.comneurology.org |
| BAF | LEM domain mutations reduce binding; S54F retains binding; Δ95-99 retains binding | LEM domain mutations, S54F, Δ95-99 | biorxiv.orgnih.govwikigenes.orgnih.govbiologists.comoup.com |
| GCL | Disrupted binding; competes with BAF for binding | Δ95-99, S54F retains binding | nih.govwikigenes.orgnih.govahajournals.org |
| Btf | Disrupted binding | S54F, Δ95-99 | nih.govwikigenes.orgnih.govahajournals.org |
| HDAC3 | Perturbed interaction shared by some mutants | S54F, Δ95-99, Q133H, P183H | nih.govnih.gov |
| Actin | Disrupted binding | Δ95-99, Q133H | biorxiv.orgnih.gov |
| STAT3 | This compound interacts directly, essential for inhibition of signaling | Lamin-binding domain mutations affect inhibition | mdpi.com |
This table is based on findings from various studies and illustrates the complexity of how EMD mutations can differentially affect this compound's interactions, contributing to the diverse pathology of EDMD.
Compound Names and PubChem CIDs
This compound is a protein, and therefore does not have a PubChem Compound ID, as PubChem is a database for small molecules. Proteins are typically cataloged in databases like UniProt.
| Name | Type | PubChem CID |
| This compound | Protein | Not Applicable |
Pathophysiological Implications of Emerin Dysfunction
Emery-Dreifuss Muscular Dystrophy (EDMD)
Emery-Dreifuss Muscular Dystrophy is a heritable disease characterized by a classic triad (B1167595) of symptoms: early-onset joint contractures, slowly progressive muscle weakness and wasting, and cardiac abnormalities. frontiersin.orgnih.govmdpi.comwikipedia.org The severity and presentation of these manifestations can vary depending on the genetic subtype and individual. nih.gov
Shared Pathophysiological Mechanisms with Laminopathies (LMNA Mutations)
EDMD is not solely caused by EMD mutations; mutations in other nuclear envelope proteins, particularly LMNA (encoding lamins A and C), also lead to EDMD and related disorders, collectively termed laminopathies. medlineplus.govfrontiersin.orgneurology.orggrantome.com LMNA mutations are responsible for autosomal dominant and, less commonly, autosomal recessive forms of EDMD. medlineplus.govfrontiersin.orgphysio-pedia.commusculardystrophynews.com
Despite being caused by mutations in different genes, EDMD due to EMD mutations (emerinopathy) and EDMD due to LMNA mutations (laminopathy) share overlapping clinical phenotypes, suggesting common underlying pathophysiological mechanisms. frontiersin.orgnih.govsciencedaily.com Both emerin and lamins A/C are integral components of the nuclear envelope and interact with each other and the nuclear lamina, a protein network providing structural support to the nucleus. researchfeatures.comnih.govfrontiersin.org
Proposed shared mechanisms involve disruptions in nuclear structure and function, including altered nuclear envelope integrity, impaired mechanotransduction (the cell's ability to sense and respond to mechanical forces), and dysregulation of gene expression. researchfeatures.comfrontiersin.orgnih.govwikipedia.orgahajournals.org For instance, mutations in LMNA can alter the cellular localization of this compound, affecting its function in regulating nuclear actin and the activity of transcription factors like MKL1, which is crucial for muscle function. sciencedaily.com Both this compound and lamins are involved in organizing chromatin architecture and regulating the expression of genes important for muscle development and homeostasis. researchfeatures.comnih.govahajournals.org Studies in mouse models of both EMD and LMNA-related EDMD have shown activation of common signaling pathways, such as the MAP kinase cascade, prior to the onset of muscle damage, suggesting shared pathogenic routes. grantome.com
Core Disease Manifestations and Underlying Mechanisms
The clinical manifestations of EDMD, regardless of the specific gene mutated, typically include joint contractures, skeletal muscle weakness and wasting, and cardiac involvement. mdpi.comwikipedia.org These symptoms usually become noticeable in childhood or adolescence and progress over time. mdpi.comwikipedia.orgrevportcardiol.org
Skeletal muscle weakness and wasting in EDMD are progressive and often follow a humeroperoneal distribution, affecting the upper arms and lower legs initially, and later extending to the shoulders and hips. medlineplus.govmdpi.comwikipedia.org The underlying mechanisms are complex and involve impaired muscle regeneration and altered gene expression critical for muscle development and maintenance. researchfeatures.comnih.govnih.gov
This compound plays a vital role in myogenic differentiation, the process by which muscle stem cells develop into mature muscle fibers. researchfeatures.comnih.gov Loss of this compound function or the presence of EDMD-causing this compound mutants disrupts this differentiation program, leading to inefficient muscle regeneration, which contributes to the progressive muscle wasting observed in EDMD. nih.govnih.gov Research in this compound-deficient mice has shown delayed myogenic differentiation regulated by genes like Rb and MyoD. mdpi.com Small molecules aimed at rescuing this impaired differentiation in this compound deficiency are being explored as potential therapeutic strategies. mdpi.com
This compound's interaction with various nuclear proteins, including lamins, nuclear actin, and transcription factors, is crucial for maintaining nuclear structure and regulating gene expression in muscle cells. researchfeatures.comnih.govnih.gov Disruption of these interactions due to this compound deficiency can lead to altered chromatin organization and misregulation of genes essential for muscle function and structure. researchfeatures.comnih.gov Furthermore, abnormal nuclear morphology, a feature of nuclear envelopathies like EDMD, has been observed in skeletal muscle cells of patients and mouse models, although the precise link between these structural abnormalities and disease progression is still being investigated. researchgate.net
Early joint contractures, particularly affecting the elbows, ankles (leading to toe-walking), neck, and spine, are often the first noticeable symptoms of EDMD, typically appearing in early childhood before significant muscle weakness. medlineplus.govmdpi.comwikipedia.orgrevportcardiol.org These contractures restrict the range of motion in affected joints. medlineplus.gov
While the exact mechanisms leading to contractures in EDMD are not fully understood, they are thought to be related to the underlying defects in muscle tissue. The impaired muscle regeneration and chronic muscle damage may lead to fibrosis and shortening of connective tissues surrounding the joints, resulting in restricted movement. The specific involvement of this compound and nuclear envelope dysfunction in this process is an active area of research.
Cardiac involvement is a significant and potentially life-threatening feature of EDMD, affecting almost all individuals by adulthood. medlineplus.govmdpi.comwikipedia.org The most common cardiac manifestations include abnormalities of the electrical conduction system, leading to cardiac conduction defects and arrhythmias. medlineplus.govmdpi.comwikipedia.org These can present as a slow heart rate (bradycardia), palpitations, fainting (syncope), and an increased risk of sudden death. medlineplus.govmdpi.comphysio-pedia.com Dilated cardiomyopathy, a condition where the heart chambers enlarge and weaken, is also common in EDMD. mdpi.comphysio-pedia.comahajournals.orgjournalagent.com
The mechanisms underlying cardiac dysfunction in EDMD are linked to this compound's role in cardiac muscle cells. This compound is highly expressed in cardiac muscle and localizes to the inner nuclear membrane and adherens junctions within intercalated discs, structures crucial for the mechanical and electrical coupling of cardiomyocytes. wikipedia.org this compound is thought to function in mechanotransduction, allowing cardiac cells to respond to mechanical stress. wikipedia.org
This compound deficiency or mutations can lead to nuclear instability in cardiac muscle cells, which are subjected to significant mechanical forces. frontiersin.orgrevportcardiol.org This instability, coupled with impaired mechanotransduction, may contribute to cellular damage and dysfunction. frontiersin.orgwikipedia.org Furthermore, this compound is involved in regulating gene expression and signaling pathways critical for cardiac development and function, including the Wnt signaling pathway and the activity of transcription factors like MKL1. researchfeatures.comsciencedaily.comwikipedia.orgahajournals.org Disruption of these pathways due to this compound dysfunction can lead to aberrant gene expression patterns that contribute to the development of cardiac conduction abnormalities and cardiomyopathy. frontiersin.orgsciencedaily.comahajournals.org Studies have shown that this compound-null cells can accumulate nuclear β-catenin, leading to increased transcriptional activity of β-catenin target genes, which may contribute to muscle and heart defects. ahajournals.org While cardiac structural abnormalities and ventricular arrhythmias are more commonly observed in LMNA-associated EDMD, progressive atrial conduction disturbances and atrial standstill are regarded as hallmarks of emerinopathy. frontiersin.orgahajournals.org Some studies also suggest an association between EMD mutations and left ventricular noncompaction (LVNC). ahajournals.org
Table 1: Core Manifestations of Emery-Dreifuss Muscular Dystrophy
| Manifestation | Typical Onset | Key Features |
| Joint Contractures | Early Childhood | Restricted movement, commonly elbows, ankles, neck, spine. Often precedes muscle weakness. medlineplus.govmdpi.comwikipedia.orgrevportcardiol.org |
| Skeletal Muscle Involvement | Childhood/Adolescence | Progressive weakness and wasting, typically humeroperoneal distribution initially. medlineplus.govmdpi.comwikipedia.org |
| Cardiac Abnormalities | Adolescence/Adulthood | Conduction defects (arrhythmias, bradycardia), dilated cardiomyopathy, increased risk of sudden death. medlineplus.govmdpi.comwikipedia.org |
Table 2: Genes Associated with Emery-Dreifuss Muscular Dystrophy
| Gene | Protein Encoded | Inheritance Pattern(s) |
| EMD | This compound | X-linked Recessive |
| LMNA | Lamin A/C | Autosomal Dominant, Autosomal Recessive |
| FHL1 | FHL1 | X-linked Recessive |
| SYNE1 | Nesprin-1 | Autosomal Recessive |
| SYNE2 | Nesprin-2 | Autosomal Dominant |
| TMEM43 | LUMA | Autosomal Dominant |
| SUN1 | SUN1 | Autosomal |
| SUN2 | SUN2 | Autosomal |
| TTN | Titin | Autosomal |
Note: While mutations in genes other than EMD and LMNA can cause EDMD-like phenotypes, EMD and LMNA are the most common causative genes, accounting for approximately 40% of cases. wikipedia.org
Limb-Girdle Muscular Dystrophy Phenotypes Associated with EMD Mutations
While typically linked to EDMD, mutations in the EMD gene have been identified in patients presenting with a limb-girdle muscular dystrophy phenotype. researchgate.netnih.gov This indicates a broader spectrum of clinical manifestations associated with this compound dysfunction than the classical EDMD triad. In some cases, patients with EMD mutations exhibit proximal dominant muscle involvement with minimal or no significant joint contractures or cardiac issues, aligning with an LGMD presentation. researchgate.net Immunohistochemistry in muscle biopsies from such patients has revealed an absence of this compound staining, confirming the link between the genetic mutation and protein deficiency. researchgate.net The recognition of LGMD phenotypes in individuals with EMD mutations highlights the importance of considering this compound deficiency in the differential diagnosis of LGMD, particularly to identify potential underlying cardiac risks associated with emerinopathies. researchgate.netnih.gov The clinical spectrum of emerinopathy is wider than initially understood, encompassing EDMD, LGMD, and cardiac conduction defects with limited muscle or joint involvement. nih.gov
Cellular and Molecular Pathways Dysregulated in EDMD Models
This compound dysfunction, primarily due to EMD mutations, leads to a cascade of cellular and molecular defects that contribute to the pathology observed in EDMD and related conditions. Studies using EDMD models, such as this compound-null cells and mice, have shed light on the intricate pathways disrupted by the absence or mutation of this compound. nih.govplos.orgoup.combiologists.com
Impaired Myogenic Differentiation and Muscle Regeneration Deficits
Inefficient skeletal muscle regeneration and impaired differentiation of skeletal muscle stem cells are significant contributors to the muscle wasting seen in EDMD. nih.govmdpi.com this compound-null mice exhibit delayed skeletal muscle regeneration and repair. nih.govoup.com Studies on myogenic progenitors lacking this compound have shown impaired differentiation, characterized by a failure to exit the cell cycle appropriately, delayed myoblast commitment, and inhibited myotube formation. nih.govbiologists.com RNA sequencing of this compound-null myogenic progenitors revealed a failure in complete transcriptional reprogramming upon differentiation induction, with over 1600 genes differentially expressed during this critical transition. nih.gov This impaired differentiation is predicted to contribute to the inefficient regeneration observed in EDMD. plos.orgbiologists.com
Defective Nuclear Mechanics and Increased Nuclear Fragility
This compound is crucial for maintaining the mechanical integrity and shape of the nucleus. biorxiv.orgmolbiolcell.org Loss of this compound leads to altered nuclear envelope elasticity and increased nuclear fragility. tandfonline.combiorxiv.orgmolbiolcell.orgbiorxiv.orgnih.gov While this compound-deficient cells may show abnormal nuclear shape, the extent of nuclear deformation in response to cellular strain can differ compared to lamin A/C deficient cells. nih.gov However, prolonged mechanical stimulation has been shown to increase apoptosis in this compound-deficient cells. molbiolcell.orgnih.gov EDMD-causing this compound mutants can lead to abnormal nuclear envelope deformations and defective nucleus positioning under mechanical stress due to improper formation of this compound oligomers stabilized by lamin A/C and the LINC complex. biorxiv.orgbiorxiv.org
Aberrant Chromatin Organization and Dysregulated Gene Expression
This compound plays a role in tethering chromatin at the nuclear envelope and regulating chromatin compaction. biorxiv.orgmdpi.com this compound-null cells often exhibit less repressed chromatin. mdpi.comnih.gov Fibroblasts and skeletal muscle from EDMD patients show altered genomic organization. mdpi.comnih.govoup.com Chromatin modifications indicative of relaxed chromatin are increased in this compound-null myogenic progenitors. mdpi.comnih.gov this compound's interaction with proteins like HDAC3 and BAF is implicated in regulating chromatin repression at the nuclear envelope. nih.govmdpi.comnih.gov The misregulation of gene expression is a key aspect of this compound dysfunction, impacting pathways essential for skeletal muscle cell proliferation and differentiation. mdpi.comnih.gov this compound's role in regulating chromatin architecture through binding to HDAC3 and transcription factors influences gene expression and signaling pathways. mdpi.comnih.gov
Altered Nucleoskeletal Organization
This compound is a component of the nuclear lamina-associated protein family and mediates membrane anchorage to the cytoskeleton. wikipedia.org It interacts with structural components of both the nuclear envelope (e.g., SUN1, SUN2, nesprins) and the nucleoskeleton (lamins, actin). nih.gov this compound's interactions with lamin A/C, nuclear actin, and BAF modulate its mobility and organization at the nuclear membrane. biorxiv.orgbiorxiv.orgnih.gov Defective formation of this compound oligomers, which are stabilized by lamin A/C and the LINC complex, contributes to aberrant nuclear deformation in response to forces. biorxiv.orgbiorxiv.orgnih.gov This highlights this compound's central role in the molecular processes regulating nuclear shape remodeling under mechanical stress. biorxiv.orgbiorxiv.orgusc.edu
Dysfunctional Cellular Signaling Pathways (Wnt, Notch, IGF-1, TGF-β, MAPK, STAT3)
This compound dysfunction is associated with the disruption of multiple cellular signaling pathways critical for muscle development and regeneration. plos.orgnih.govresearchgate.netresearchgate.net Studies in this compound-null myogenic progenitors have revealed differential expression of components in the Wnt, IGF-1, TGF-β, and Notch signaling pathways. plos.orgresearchgate.netresearchgate.net These pathways have established roles in regulating satellite cell quiescence, activation, and myogenic differentiation. researchgate.net Perturbations in these pathways are predicted to impair myogenic differentiation by potentially maintaining progenitors in a proliferative state. researchgate.net
The MAPK signaling pathway, including ERK and p38 MAPK, is also disrupted in this compound-null myogenic progenitors, affecting specific stages of differentiation. biologists.comresearchgate.net Dysregulation of MAPK signaling is observed with loss of this compound or lamin A expression, leading to hyperactivation of certain MAPK branches. researchgate.net
This compound has also been shown to downregulate STAT3 signaling, which is activated by Janus kinase (JAK). mdpi.com this compound interacts directly with STAT3 in the nuclear membrane. mdpi.com this compound knockdown can induce STAT3 target genes and affect myoblast proliferation, potentially contributing to muscle wasting. mdpi.com The interaction of this compound with lamin A/C and BAF is important for its inhibitory effect on STAT3 signaling. mdpi.com
The disruption of these diverse signaling pathways underscores the multifaceted role of this compound in cellular homeostasis and the complex pathogenesis of emerinopathy. plos.orgmdpi.comresearchgate.netresearchgate.net
Summary of Dysregulated Signaling Pathways in this compound Dysfunction
| Signaling Pathway | Observed Dysregulation in EDMD Models | Predicted Impact on Myogenesis | Relevant Research Findings |
| Wnt | Differential expression of components; dysfunctional in this compound-null and mutant progenitors. plos.orgresearchgate.netresearchgate.net | Impaired differentiation by potentially maintaining progenitors in a proliferative state. researchgate.net | Genome-wide expression profiling in this compound-null myogenic progenitors shows disruptions. plos.orgresearchgate.net |
| Notch | Differential expression of components. plos.orgresearchgate.netresearchgate.net | Impaired differentiation by potentially maintaining progenitors in a proliferative state. researchgate.net | Genome-wide expression profiling in this compound-null myogenic progenitors shows disruptions. plos.orgresearchgate.net; Abnormal signaling in zebrafish models. monash.edu |
| IGF-1 | Differential expression of components. plos.orgresearchgate.netresearchgate.net | Impaired differentiation by potentially maintaining progenitors in a proliferative state. researchgate.net | Genome-wide expression profiling in this compound-null myogenic progenitors shows disruptions. plos.orgresearchgate.net |
| TGF-β | Differential expression of components. plos.orgresearchgate.netresearchgate.net | Antagonizes terminal differentiation and fusion; decreased signaling may deplete stem cell niche. plos.orgresearchgate.net | Genome-wide expression profiling in this compound-null myogenic progenitors shows disruptions. plos.orgresearchgate.net |
| MAPK (ERK, p38) | Disrupted activity; hyperactivation of branches with loss of this compound. biologists.comresearchgate.net | Affects specific stages of myogenic differentiation. biologists.com | Studies in this compound-null myogenic progenitors show disruption and impact on differentiation. biologists.comresearchgate.net |
| STAT3 | Upregulated signaling upon this compound knockdown. mdpi.com | Affects myoblast proliferation; potential contribution to muscle wasting. mdpi.com | This compound directly interacts with and downregulates STAT3 signaling in the nuclear membrane. mdpi.com |
Aberrant Post-Translational Modification Profiles
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interactions. Aberrant PTM profiles of this compound can significantly impact its role at the nuclear envelope, contributing to disease pathogenesis. While the search results did not provide extensive details specifically on aberrant glycosylation or widespread PTM profiles in the context of this compound dysfunction, one study highlighted the hyperphosphorylation of this compound in the context of herpes simplex virus type 1 (HSV-1) infection. HSV-1 infection leads to relocalization and hyperphosphorylation of this compound in a manner dependent on viral proteins UL34 and US3. This hyperphosphorylation is suggested to disrupt this compound's connections with lamin proteins, contributing to nuclear lamina disruption. asm.org Some this compound hyperphosphorylation can be inhibited by the protein kinase Cδ (PKCδ) inhibitor rottlerin. asm.org Another study indicated that this compound is phosphorylated in its disordered region after mechanical stress, contributing to nuclear adaptation to stress. biologists.com Additionally, C16-ceramide treatment induces this compound phosphorylation on its LEM domain through PRKACA, and this phosphorylation is required for autophagy induction in colon cancer cells. nih.gov
Disrupted Protein-Protein Interactions and Complex Assembly
This compound interacts with a multitude of nuclear envelope proteins and chromatin-associated factors, forming intricate complexes essential for nuclear integrity and function. Disruption of these interactions is a key mechanism underlying this compound dysfunction.
This compound interacts with members of the LEM domain family, such as LAP2 and MAN1, and the chromatin-associated protein Barrier-to-Autointegration Factor (BAF). ahajournals.orgnih.govnih.gov The LEM domain of this compound mediates direct binding to BAF. nih.govbiologists.com Mutations in the LEM domain, such as ΔK37, can impair BAF binding. nih.gov The interaction between this compound and BAF is crucial for recruiting chromatin to the nuclear envelope and for nuclear assembly. ahajournals.orgnih.gov
This compound also interacts directly with lamins, particularly lamin A/C. asm.orgbiologists.com This interaction is weaker with lamin B. biologists.com The central region of this compound (residues 70-178) is essential for lamin binding. biologists.comoup.com Disease-causing mutations like Δ95-99 can disrupt lamin A binding in vitro. biologists.com The interaction between lamin A/C and this compound occurs through two mechanisms: direct binding to self-assembled this compound and indirect interaction with monomeric this compound LEM domain through BAF. oup.com this compound self-assembly appears necessary for direct binding to lamin A/C in cells. oup.com
This compound is also a component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, interacting with nesprins and SUN domain proteins (SUN1, SUN2). nih.govaps.orgmdpi.comnih.govresearchgate.net These interactions are vital for transmitting mechanical forces across the nuclear envelope. aps.orgmdpi.com EDMD-associated this compound mutations can affect its interactions with nuclear binding partners and its self-assembly into nanodomains, correlating with abnormal responses of the nuclear envelope to mechanical stress. aps.org
Beyond structural components, this compound interacts with transcriptional regulators such as BAF, Btf, GCL, and YT521-B. mdpi.comsemanticscholar.org this compound binds directly to the transcription repressor Btf, and EDMD-causing mutations like S54F and Δ95-99 can disrupt this binding. ahajournals.org Btf promotes apoptosis when overexpressed, and this compound's interaction with Btf may have an anti-apoptotic effect. ahajournals.orgsemanticscholar.org this compound also binds to the Wnt signaling transcription factor β-catenin and inhibits its nuclear accumulation and activity, thereby regulating cell proliferation. nih.gov
Disrupted interactions due to this compound mutations or absence can lead to mislocalization of binding partners and dysregulation of downstream pathways. For instance, this compound downregulation can result in mislocalization of GCL from the nuclear envelope to the cytoplasm, increasing E2F-mediated gene expression. mdpi.com
The following table summarizes some key this compound binding partners and the consequences of disrupted interaction:
| Binding Partner | Interaction Domain on this compound | Consequence of Disruption | References |
| BAF | LEM domain | Impaired chromatin tethering, defective nuclear assembly | ahajournals.orgnih.govnih.govbiologists.com |
| Lamin A/C | Central region (aa 70-178) | Disrupted nuclear structure, impaired mechanotransduction | asm.orgbiologists.combiologists.comoup.com |
| Btf | Not specified in snippets | Increased apoptosis | ahajournals.orgsemanticscholar.orgahajournals.org |
| GCL | RBD-1 and RBD-2 | Increased E2F-mediated gene expression, altered cell proliferation | mdpi.com |
| β-catenin | APC-like domain | Increased nuclear accumulation and activity, increased cell proliferation | nih.gov |
| SUN1/SUN2 | Not specified in snippets | Disrupted LINC complex, impaired mechanotransduction | nih.govaps.orgmdpi.comnih.govresearchgate.net |
| Nesprins | Not specified in snippets | Disrupted LINC complex, impaired mechanotransduction | nih.govmdpi.comnih.govresearchgate.net |
| Actin | Residues 174-220 | Affects membrane mobility and oligomerization, impaired nuclear adaptation to stress | biologists.combiologists.combiorxiv.orgbiorxiv.org |
Altered this compound Nanodomain Organization Under Stress
This compound self-assembles into nanometer-sized domains at the inner nuclear membrane. aps.orgarxiv.orgresearchgate.net The organization, size, and this compound occupancy of these nanodomains are dynamic and change in response to applied mechanical stress and in the presence of EDMD-associated mutations. aps.orgarxiv.orgresearchgate.net
Under mechanical stress, such as that induced by cell micropatterning, wild-type this compound nanodomains exhibit an increased diameter and decreased this compound density compared to unstressed conditions. aps.org This suggests that mechanical stress may weaken interactions between this compound and its nuclear binding partners, affecting nanodomain assembly. aps.org
Studies using super-resolution microscopy have shown that this compound is distributed as monomers and oligomeric clusters at the inner nuclear membrane. biologists.combiorxiv.org These oligomeric nanoclusters are stabilized by interactions with lamin A/C and the SUN1-containing LINC complex. biologists.combiologists.combiorxiv.orgbiorxiv.org Interactions with nuclear actin and BAF also modulate this compound's membrane mobility and its ability to oligomerize. biologists.combiorxiv.orgbiorxiv.org
Upon nuclear adaptation to mechanical stress, there is increased diffusion of this compound monomers and increased oligomerization. biorxiv.org this compound oligomers become larger during nuclear stress, and their size can expand significantly. biorxiv.org This dynamic self-assembly and plasticity of this compound nanodomains are proposed to result from the interaction of slowly diffusing this compound complexes that can bind other this compound, and rapidly diffusing complexes that inhibit increased molecule concentrations through steric constraints. aps.orgresearchgate.net
EDMD-inducing this compound mutations disrupt the proper formation and organization of these nanodomains. biologists.comaps.orgbiologists.combiorxiv.orgbiorxiv.org For example, the Δ95-99 mutation can lead to an approximately random this compound distribution with little-to-no nanodomain formation in the absence of mechanical stress. aps.org Other mutants, like P183H, may show decreased propensity for this compound-NBP complexes to bind additional this compound. aps.org The abnormal nuclear envelope deformations observed with EDMD this compound mutants stem from improper formation of lamin A/C and LINC complex-stabilized this compound oligomers. biologists.combiologists.combiorxiv.org The failure of some mutants, like Δ95-99, to gradually self-associate at sufficiently high molecular densities leads to defective nuclear responses to force. biorxiv.org
The dynamic remodeling of the inner nuclear membrane, including the selective clearance of this compound by vesicular transport during ER stress, further highlights the plasticity of this compartment and the potential for altered this compound organization under various cellular stresses. elifesciences.org
Other Pathological Associations
Beyond muscular dystrophies, this compound dysfunction has been implicated in other disease contexts, including certain cancers and inclusion-body myositis.
Role in Cancer Cell Invasiveness (e.g., Prostate Cancer)
Emerging evidence suggests a role for this compound in cancer progression and metastasis, particularly in prostate cancer. mdpi.comaacrjournals.orgascopubs.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netwindows.netresearchgate.net Abnormalities in nuclear shape are a known feature of cancer, and alterations in nuclear envelope proteins like this compound are observed in various cancers. mdpi.comaacrjournals.org
Reduction or mislocalization of this compound has been linked to increased invasiveness and metastatic potential in prostate cancer. aacrjournals.orgascopubs.orgnih.govaacrjournals.orgresearchgate.netwindows.netresearchgate.net Studies have shown that this compound deficiency enhances the invasive capacity of cells by reducing nuclear size and promoting an amoeboid phenotype. aacrjournals.org EMD knockdown in prostate cancer cells results in smaller nuclei, enhanced invasion, and the upregulation of genes associated with lineage plasticity. ascopubs.orgaacrjournals.org
Circulating tumor cells (CTCs) with a very-small-nuclear (vsn) phenotype are associated with an aggressive subtype of metastatic castration-resistant prostate cancer. aacrjournals.orgascopubs.orgaacrjournals.orgwindows.net EMD expression is markedly reduced in CTCs from vsnCTC+ patients and shows a significant positive correlation with CTC nuclear size. ascopubs.orgaacrjournals.org This suggests that EMD dysregulation contributes to the vsn phenotype and is linked to poorer clinical outcomes. aacrjournals.orgascopubs.orgaacrjournals.orgwindows.net
This compound mislocalization can occur during chromatin bridge resolution, leading to the formation of this compound-rich micronuclei that are negative for Lamin A/C. nih.govresearchgate.net These micronuclei can act as protein sinks, resulting in the depletion (pauperization) of this compound from the nuclear envelope. nih.govresearchgate.net This this compound mislocalization phenotype is associated with a molecular signature correlated with poor prognosis in prostate cancer patients and is enriched in metastatic samples. nih.govresearchgate.net this compound mislocalization corresponds with increased migratory and invasive potential of tumor cells, particularly in a collagen-rich microenvironment. nih.govresearchgate.net
The downregulation of lamin A/C, which stabilizes this compound at the nuclear envelope, has also been observed in drug-resistant prostate cancer, contributing to this compound mislocalization and nuclear membrane blebbing. aacrjournals.orgresearchgate.net
Increased Apoptosis in this compound-Deficient Cellular Models
This compound has been suggested to play a role in regulating apoptosis, and this compound deficiency can lead to increased susceptibility to cell death under certain conditions. ahajournals.orgsemanticscholar.orgahajournals.orgnih.gov
This compound's interaction with the transcription repressor Btf is one proposed mechanism for its anti-apoptotic effect. ahajournals.orgsemanticscholar.org this compound and Bcl-2 bind to similar regions of Btf, and it is predicted that this compound-null cells have increased Btf-bound Bcl-2 and exhibit increased apoptosis. ahajournals.orgahajournals.org
This compound-deficient cells, such as mouse embryo fibroblasts, show an increased rate of apoptosis in response to mechanical stimulation. semanticscholar.orgnih.gov While this compound-deficient cells may have apparently normal nuclear mechanics compared to lamin A/C-deficient cells, they exhibit impaired expression of mechanosensitive genes in response to strain, which can lead to increased apoptosis. semanticscholar.orgnih.govnih.gov Prolonged mechanical stimulation specifically increases apoptosis in this compound-deficient cells. semanticscholar.orgnih.gov
In HeLa cells, this compound knockdown can induce STAT3 target genes, including the anti-apoptotic genes Bcl2 and Survivin, to increase cell survival signals and suppress hydrogen peroxide-induced cell death. mdpi.com This suggests that this compound normally acts as an inhibitor of STAT3 signaling, and its absence or dysfunction can lead to increased pro-survival signals. mdpi.com Downregulation of BAF or lamin A/C also increases STAT3 signaling, indicating that correctly localized this compound, assembled with BAF and lamin A/C, contributes to inhibiting STAT3 signaling. mdpi.com
While total cell death may not be significantly increased in unstrained this compound-deficient cells compared to wild-type, the fraction of apoptotic cells is significantly increased after mechanical strain. nih.gov
This compound in Inclusion-Body Myositis
Inclusion-body myositis (IBM), particularly sporadic inclusion body myositis (s-IBM), is a progressive muscle disease characterized by muscle weakness and pathological features including rimmed vacuoles and protein aggregates in muscle fibers. wustl.edumedscape.commdpi.com The pathogenesis of IBM is complex and not fully understood, with both inflammatory and degenerative characteristics observed. medscape.com
Evidence suggests a potential involvement of nuclear damage in IBM. medscape.commdpi.com Nuclear membrane proteins, including this compound and lamin A/C, have been detected within the rimmed vacuoles in muscle samples from patients with IBM. medscape.commdpi.comcapes.gov.brnih.gov This finding supports the hypothesis that these vacuoles may result, at least in part, from the breakdown of myonuclei. medscape.comcapes.gov.br
Immunohistochemical and immunochemical studies in s-IBM patients have demonstrated the presence of this compound and lamin A/C inclusions in the interior of a percentage of myonuclei, indicating aberrant localization of these nuclear envelope proteins. nih.gov While this compound is typically localized at the inner nuclear membrane, its presence within the rimmed vacuoles and as intranuclear inclusions in IBM suggests a disruption of nuclear envelope integrity and protein homeostasis. mdpi.comcapes.gov.brnih.gov
Although this compound is detected within the vacuoles and intranuclear inclusions, it is generally not present in the filamentous aggregates characteristic of IBM. wustl.edu The detection of nuclear proteins like this compound and lamin A/C within rimmed vacuoles and nuclear acid binding proteins in the sarcoplasm further supports the idea that myonuclear damage contributes to protein mislocalization and accumulation in the cytoplasm in s-IBM. mdpi.com The exact nature and role of these nuclear alterations and this compound mislocalization in the pathogenesis of IBM require further investigation.
Experimental Models and Methodologies for Studying Emerin Biology
In Vitro Cell Culture Systems
Cell culture systems provide a controlled environment to investigate the specific cellular and molecular consequences of emerin loss or mutation.
Myogenic progenitor cells, or satellite cells, are critical for muscle regeneration. The use of this compound-null myogenic progenitors has been pivotal in understanding the muscle-wasting phenotype of EDMD. These cells are isolated from this compound-deficient mice and can be cultured to study proliferation and differentiation.
Research findings indicate that the absence of this compound significantly impairs myogenic differentiation. This compound-null progenitors exhibit a failure to exit the cell cycle appropriately, leading to delayed myoblast commitment and a reduction in the formation of mature myotubes. nih.gov For instance, after 24 hours in differentiation media, 19.7% of this compound-null myogenic progenitors were still cycling, compared to only 3.6% of their wild-type counterparts. Current time information in Los Angeles, CA, US. Similarly, after 48 hours of differentiation, only 34.1% of this compound-null cells expressed Myosin Heavy Chain (MyHC), a marker of myoblast commitment, whereas 62.6% of wild-type cells were MyHC-positive. nih.gov
Transcriptional profiling of these cells has revealed widespread changes in gene expression. In one study, 1605 genes were uniquely expressed in this compound-null cells during the initial transition to differentiation, indicating a significant disruption of the normal genetic program. Current time information in Los Angeles, CA, US. The misexpression affects multiple signaling pathways crucial for myogenesis, including the Wnt, IGF-1, TGF-β, and Notch pathways. nih.govnih.gov Furthermore, the p38/Mapk14 pathway, a key regulator of muscle differentiation, shows perturbed expression and activation in these cells. nih.govoup.com
| Differentiation Metric | Wild-Type Progenitors | This compound-Null Progenitors | Reference |
| Cycling Cells (24h) | 3.6% | 19.7% | Current time information in Los Angeles, CA, US. |
| MyHC Expression (48h) | 62.6% | 34.1% | nih.gov |
| Myotube Formation (72h) | 37.6% | 10.9% | nih.gov |
A summary of differentiation defects observed in this compound-null myogenic progenitor cells compared to wild-type cells.
Commonly used immortalized cell lines have served as powerful tools to investigate the diverse, non-muscle-specific functions of this compound.
HEK293 (Human Embryonic Kidney 293) cells are easily transfected and are often used for protein expression and interaction studies. nih.govresearchgate.net Research using HEK293 cells has shown that this compound can regulate the transcription coactivator β-catenin by restricting its accumulation in the nucleus. rupress.orgnih.gov When this compound is expressed in these cells, it sequesters β-catenin in the cytoplasm, thereby inhibiting its signaling activity. rupress.org
NIH3T3 cells , a mouse embryonic fibroblast cell line, are a standard model for studying cell migration and cytoskeletal dynamics. huji.ac.ilresearchgate.net Studies in NIH3T3 cells have demonstrated that this compound is crucial for organizing cytoplasmic polarity during cell migration. researchgate.net It functions in concert with myosin IIB to polarize the flow of dorsal actin cables, which is necessary for the rearward movement of the nucleus and the proper orientation of the centrosome toward the leading edge. researchgate.net
HeLa cells , derived from human cervical cancer, have been used extensively to study this compound's protein interactions and its role in nuclear architecture. Affinity purification of this compound-containing complexes from HeLa cells has identified numerous binding partners, including nuclear myosin I, β-actin, and components of the Nuclear Co-Repressor (NCoR) complex, suggesting roles in gene regulation and nuclear matrix organization. nih.govjax.org HeLa cells have also been instrumental in showing that this compound is required for proper nuclear assembly after mitosis and for repressing STAT3 signaling by retaining the transcription factor at the nuclear membrane. mdpi.compnas.orgmdpi.com
C2C12 cells are an immortalized mouse myoblast line that can be induced to differentiate and fuse into myotubes, providing an excellent model for myogenesis. embopress.orgnih.gov Studies in C2C12 cells show that this compound expression increases during the early stages of differentiation. johnshopkins.edu This model has been used to demonstrate that this compound regulates myogenesis by interacting with and inhibiting transcription factors like LIM domain only 7 (Lmo7), thereby controlling the expression of key myogenic genes such as MyoD and Pax3. nih.govnih.gov
| Cell Line | Model System For | Key Findings Related to this compound |
| HEK293 | Protein-protein interactions, signaling pathways | Regulates β-catenin signaling by restricting its nuclear accumulation. rupress.org |
| NIH3T3 | Cell migration, cytoskeletal dynamics | Organizes actin flow and nuclear movement for directional migration. researchgate.net |
| HeLa | Nuclear architecture, protein complexes, cell cycle | Forms complexes with NCoR, BAF, and lamins; required for nuclear assembly and represses STAT3 signaling. nih.govpnas.orgnih.gov |
| C2C12 | Myogenic differentiation | Expression increases in early differentiation; regulates myogenic transcription factors (e.g., Lmo7). johnshopkins.edunih.gov |
A summary of the application of common fibroblast and epithelial cell lines in this compound research.
Advanced Imaging Techniques
Advanced microscopy techniques have enabled researchers to visualize the dynamics and organization of this compound at the nuclear envelope with unprecedented detail, far beyond the diffraction limit of conventional light microscopy.
Super-Resolution Microscopy : Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and PALM (photoactivated localization microscopy) have been used to map the nanoscale organization of this compound. nih.govnih.govteledynevisionsolutions.com These studies revealed that this compound is not uniformly distributed but forms discrete oligomeric nanodomains at the inner nuclear membrane. The stability of these clusters is dependent on interactions with both lamin A/C and the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex. nih.gov
Fluorescence Recovery After Photobleaching (FRAP) : FRAP is used to measure the mobility and dynamics of fluorescently-tagged proteins in living cells. illinois.edu FRAP analyses have shown that GFP-tagged this compound is relatively immobile at the nuclear envelope, with slow recovery times after photobleaching. johnshopkins.edunih.gov This is in stark contrast to its binding partner, Barrier-to-autointegration factor (BAF), which diffuses rapidly in the nucleoplasm and at the nuclear envelope. johnshopkins.edunih.gov This suggests that this compound is part of a stable structural scaffold, while its interaction with dynamic partners like BAF is transient. johnshopkins.edu
Förster Resonance Energy Transfer (FRET) : FRET is a technique that can detect molecular interactions with nanometer-scale resolution in living cells. FRET analysis provided the first in vivo evidence of a direct interaction between cyan fluorescent protein (CFP)-tagged BAF and yellow fluorescent protein (YFP)-tagged this compound at the inner nuclear membrane. johnshopkins.edunih.gov This confirmed that their previously documented in vitro binding also occurs within the cellular context.
Live-Cell Imaging : Beyond specific molecular techniques, long-term live-cell imaging of fluorescently-tagged proteins like mCherry-LifeAct (to visualize actin) has been critical. In this compound-depleted fibroblasts, this approach has been used to directly visualize the resulting disorganized and non-directional flow of actin cables over the nucleus, linking this compound to the physical coordination of nucleo-cytoskeletal dynamics. nih.gov
Single Molecule Tracking
Single-molecule tracking (SMT) has emerged as a powerful tool to investigate the dynamics of this compound at the nuclear envelope (NE) in living cells, providing insights into its mobility, interactions, and organization. By tagging this compound with photoactivatable fluorescent proteins, researchers can visualize and track the movement of individual this compound molecules, revealing complex diffusive behaviors that are not apparent from ensemble measurements. nih.gov
One key study utilized single-particle tracking photoactivated localization microscopy (sptPALM) to analyze wild-type this compound fused to a photoactivatable red fluorescent protein (PA-TagRFP). This approach revealed that this compound exhibits at least four distinct diffusive states at the nuclear envelope. nih.gov These states range from relatively fast diffusion, similar to that of proteins in the endoplasmic reticulum membrane, to significantly slower, more constrained movements, likely representing interactions with other nuclear components. nih.gov
The different diffusive behaviors are thought to correspond to different populations of this compound: monomers, oligomers, and complexes with its various binding partners. For instance, the slower diffusing populations are influenced by this compound's interactions with the nuclear lamina, specifically lamin A/C, as well as with the linker of nucleoskeleton and cytoskeleton (LINC) complex component SUN1, nuclear actin, and the barrier-to-autointegration factor (BAF). nih.gov Depletion of lamin A/C, for example, leads to an increase in the mobility of the more constrained this compound populations, confirming that the lamina plays a crucial role in restricting this compound's movement within the inner nuclear membrane (INM). nih.gov
These SMT studies have demonstrated that this compound does not diffuse freely and uniformly within the INM but rather exists in distinct dynamic states. Its mobility and the formation of oligomeric nanoclusters are finely regulated by its interactions with the surrounding nucleoskeletal and chromatin-associated proteins. nih.govnih.gov This technique has been instrumental in understanding how mutations causing Emery-Dreifuss muscular dystrophy (EDMD) can alter this compound's mobility and nanoscale organization, leading to the abnormal nuclear envelope deformations seen in the disease. nih.govresearchgate.net
| Diffusive Population | Diffusion Coefficient (D) (μm²/s) | Percentage of Total Population | Putative Molecular State |
| D1 | 2.21 × 10⁻¹ ± 4.9 × 10⁻² | - | Fast diffusion, similar to ER membrane |
| D2 | 1.48 × 10⁻² ± 1.5 × 10⁻³ | - | Intermediate diffusion |
| D3 | 1.73 × 10⁻³ ± 1.1 × 10⁻⁴ | - | Slow diffusion, interacting population |
| D4 | 2.6 × 10⁻⁴ ± 1 × 10⁻⁵ | - | Highly constrained/immobile population |
Table 1: Diffusive behaviors of wild-type this compound at the nuclear envelope as determined by single-molecule tracking. The data represent distinct populations with different mobilities, reflecting various interaction states within the inner nuclear membrane. Data adapted from Zwerger et al., 2022. nih.gov
Super-Resolution Microscopy
Super-resolution microscopy techniques have been pivotal in elucidating the nanoscale organization of this compound at the nuclear envelope, overcoming the diffraction limit of conventional light microscopy. Methods like stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) have allowed for the visualization of this compound distribution with unprecedented detail. nih.govnih.gov
These studies have revealed that this compound is not uniformly distributed throughout the inner nuclear membrane but instead forms localized nanoclusters. nih.gov The formation and stability of these oligomeric clusters are dependent on this compound's interactions with key structural partners. Specifically, the presence of lamin A/C and the SUN1 protein, a component of the LINC complex, is essential for the stabilization of these this compound oligomers. nih.govnih.gov When lamin A/C is depleted, the molecular density of this compound is reduced, and it distributes into smaller nanodomains. nih.gov
Super-resolution imaging has also been crucial in understanding how this compound contributes to the mechanical integrity of the nucleus. By visualizing the nanoscale organization of this compound under conditions of mechanical stress, researchers have shown that the self-assembly of this compound into these nanoclusters is a key part of the cell's response to mechanical forces. nih.gov This process helps the nucleus adapt its shape and maintain its integrity. nih.govnih.gov Furthermore, super-resolution microscopy has demonstrated that disease-causing mutations in this compound, such as those found in Emery-Dreifuss muscular dystrophy, lead to improper formation of these stabilized oligomers, which is linked to the nuclear envelope abnormalities characteristic of the disease. nih.gov
Molecular and Biochemical Assays
Quantitative Proteomics and Interactome Analysis
Quantitative proteomics and interactome analysis have been instrumental in identifying the extensive network of proteins that associate with this compound, providing a deeper understanding of its multifunctional role within the cell. By employing techniques such as affinity purification followed by mass spectrometry (AP-MS), researchers have been able to isolate this compound-containing protein complexes from cellular extracts and identify the constituent proteins. plos.org
Early studies using affinity chromatography with HeLa nuclear extracts identified β-actin as a major this compound-binding protein. plos.org Subsequent, more comprehensive proteomic analyses have expanded this network significantly. These studies have confirmed interactions with known partners like A-type lamins, barrier-to-autointegration factor (BAF), and components of the LINC complex (e.g., nesprins and SUN proteins), which are crucial for this compound's localization and structural functions at the nuclear envelope. mdpi.comnih.gov
Beyond these structural partners, interactome studies have uncovered connections to a wide array of functional pathways. This compound has been shown to interact with transcription factors and chromatin-modifying proteins, including β-catenin, the Notch intracellular domain (NICD), germ cell-less (GCL), Bcl-2-associated transcription factor (Btf), and LIM Domain Only 7 (LMO7). mdpi.commdpi.com These interactions position this compound as a key player in signaling and transcriptional regulation. For example, the interaction with β-catenin suggests a role for this compound in modulating Wnt signaling. mdpi.com Co-immunoprecipitation experiments have further validated these interactions, showing, for instance, a direct binding between endogenous this compound and the transcription factor STAT3. mdpi.com
The this compound interactome also includes proteins involved in cytoskeletal organization, such as nuclear myosin IIB, highlighting its role in coupling the nucleus to the cytoskeleton and organizing actin dynamics. nih.govmolbiolcell.org This complex network of interactions underscores this compound's function as a molecular scaffold at the nuclear periphery, integrating nuclear architecture with gene regulation and cellular signaling pathways.
RNA Sequencing and Micro-RNA Profiling
While specific, large-scale RNA sequencing and micro-RNA (miRNA) profiling studies focused solely on the direct consequences of this compound loss are not extensively detailed in the provided search results, the known functions of this compound strongly imply its involvement in regulating gene expression at the post-transcriptional level. This compound's interaction with numerous transcription factors and its role in chromatin organization suggest that its absence would lead to widespread changes in the transcriptome, which can be comprehensively cataloged using RNA sequencing (RNA-Seq).
For example, this compound's regulation of transcription factors like Lmo7, β-catenin, and STAT3 would predictably alter the expression levels of their respective target genes. mdpi.commdpi.com RNA-Seq would be the ideal method to identify these downstream transcriptional changes globally. It would allow for the quantification of messenger RNA (mRNA) levels for thousands of genes simultaneously in this compound-null cells compared to control cells, revealing entire pathways affected by the loss of this compound function.
Furthermore, given the intricate layers of gene regulation, it is plausible that this compound could influence the expression of non-coding RNAs, including miRNAs. MiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene silencing by binding to target mRNAs. A change in the cellular miRNA profile following this compound depletion could represent an additional mechanism through which this compound exerts its regulatory functions. MiRNA profiling, using techniques like small RNA sequencing, could uncover specific miRNAs whose expression is dependent on this compound, thereby identifying new regulatory circuits controlled by this nuclear envelope protein.
Gene Expression Profiling (e.g., DNA Microarray Analysis)
Gene expression profiling, particularly through DNA microarray analysis, has provided significant insights into the regulatory roles of this compound. These studies have demonstrated that this compound is involved in the regulation of numerous genes, particularly those critical for muscle and cardiac function. mdpi.com
One approach to understanding this compound's impact on gene expression involved using a transcription factor profiling PCR array covering 84 different transcription factor genes. This screen identified the STAT3 signaling pathway as a potential target regulated by this compound. mdpi.com Subsequent experiments confirmed that in the absence of this compound, there is an increase in the transcriptional activity of STAT3. mdpi.com This suggests that this compound normally acts as a repressor of this pathway, likely by sequestering activated STAT3 at the nuclear membrane and preventing it from activating its target genes. mdpi.com
The influence of this compound extends to other signaling pathways as well. For instance, in this compound-null cells, there is an observed increase in the expression and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway. mdpi.com This leads to an upregulation of β-catenin target genes and an increase in cell proliferation. mdpi.com These findings highlight this compound's role as a negative regulator of specific signaling pathways that are crucial for cell growth and differentiation. The misregulation of these pathways in the absence of this compound is thought to contribute to the pathology of Emery-Dreifuss muscular dystrophy. mdpi.com
In Vitro Binding Assays and Affinity Measurements
In vitro binding assays and affinity measurements have been fundamental in dissecting the molecular interactions of this compound and quantifying the strength of these associations. These techniques allow for the study of direct binding between this compound and its partners in a controlled environment, free from the complexity of the cellular milieu.
A variety of in vitro assays have been employed to characterize the this compound interactome. For example, F-actin cosedimentation assays and affinity chromatography have been used to demonstrate and quantify the direct, high-affinity binding of this compound to filamentous actin (F-actin). plos.org Using an F-actin column, the dissociation constant (Kd) for the this compound-actin interaction was determined to be approximately 480 nM, indicating a strong and specific interaction. plos.org These assays have also been used to map the actin-binding domain within the this compound protein and to test how disease-causing mutations affect this binding. plos.org
Similarly, solid-phase binding assays and surface plasmon resonance (SPR) have been used to characterize the interaction between this compound and other key partners, such as lamins and barrier-to-autointegration factor (BAF). These studies have confirmed direct binding and helped to delineate the specific domains within each protein that are responsible for the interaction. For instance, distinct functional domains in this compound have been shown to bind lamin A and BAF. mdpi.com
| Interacting Protein | Method of Analysis | Affinity (Kd) | Reference |
| F-actin | F-actin column chromatography | ~480 nM | plos.org |
| Lamin A | In vitro binding assays | - | mdpi.com |
| BAF | In vitro binding assays | - | mdpi.com |
| STAT3 | Co-immunoprecipitation | - | mdpi.com |
| Myosin IIB | Co-immunoprecipitation | - | molbiolcell.org |
Table 2: Summary of selected this compound interactions and the biochemical methods used for their characterization. Affinity measurements, where available, provide quantitative insight into the strength of the binding.
Protein-Protein Interaction Studies (e.g., Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is a foundational technique used to investigate the biology of this compound by identifying its binding partners within the cell. This method involves using an antibody to isolate this compound from a cell lysate, effectively "pulling down" this compound along with any proteins that are physically associated with it. These associated proteins can then be identified using techniques like Western blotting or mass spectrometry, revealing the components of this compound-containing protein complexes.
Research employing co-immunoprecipitation has been instrumental in mapping the interaction network of this compound at the inner nuclear membrane. A primary set of interaction partners includes the nuclear lamins. Studies have shown that this compound directly interacts with A-type lamins (lamin A and lamin C) and B-type lamins (lamin B1) nih.govbiologists.com. Competition assays using in vitro translated proteins revealed a preferential interaction between this compound and lamin C. nih.govbiologists.com The structural integrity of the nuclear envelope and the correct localization of this compound are dependent on these interactions, particularly with lamin A. nih.gov In cell lines lacking lamin A, both this compound and lamin C are mis-localized to the endoplasmic reticulum, highlighting the essential role of lamin A in anchoring these proteins to the nuclear envelope. nih.gov
Beyond lamins, Co-IP has identified a host of other binding partners, suggesting this compound's involvement in diverse cellular processes. These include:
Transcriptional Regulators: this compound interacts with proteins involved in gene expression, such as germ cell-less (GCL) and LIM domain only 7 (Lmo7). The interaction with GCL is significant for cell cycle control, as this compound binding helps to repress E2F-dependent transcription. nih.govmdpi.com The binding to Lmo7 is crucial for regulating the expression of key myogenic differentiation genes. nih.govnih.gov
Nuclear Envelope Proteins: this compound interacts with other proteins of the nuclear envelope, such as lamina-associated polypeptide 1 (LAP1) and nesprin-2. nih.govresearchgate.netresearchgate.net The interaction with LAP1 occurs through their respective nucleoplasmic domains. researchgate.net
Signaling Molecules: Co-IP studies have revealed that this compound can bind to β-catenin, a key component of the Wnt signaling pathway. This interaction appears to restrict β-catenin's accumulation in the nucleus, thereby modulating its activity. nih.govcellsignal.com
Chromatin-Associated Proteins: this compound has been shown to interact with histone deacetylase 3 (HDAC3) and barrier-to-autointegration factor (BAF), linking it to chromatin organization and gene silencing. nih.govmdpi.comnih.gov
Mutations in this compound, such as those causing Emery-Dreifuss muscular dystrophy (EDMD), can alter these protein-protein interactions. For instance, certain EDMD-causing this compound mutants show increased binding to the histone methyltransferases G9a and EZH2, which are involved in forming repressive chromatin. nih.gov
Table 1: Selected this compound Interacting Proteins Identified by Co-Immunoprecipitation
| Interacting Protein | Function/Significance of Interaction | Reference |
|---|---|---|
| Lamin A/C | Structural component of the nuclear lamina; essential for this compound localization to the inner nuclear membrane. | nih.gov |
| Lamin B1 | Structural component of the nuclear lamina. | nih.gov |
| β-catenin | Component of the Wnt signaling pathway; this compound binding restricts its nuclear accumulation and activity. | nih.gov |
| Germ cell-less (GCL) | Transcriptional repressor; this compound binding represses E2F-DP3-dependent transcription. | nih.govmdpi.com |
| LIM domain only 7 (Lmo7) | Transcription factor; this compound inhibits Lmo7's activation of myogenic gene promoters. | nih.govnih.gov |
| Lamina-associated polypeptide 1 (LAP1) | Inner nuclear membrane protein; interacts with this compound's nucleoplasmic domain. | nih.govresearchgate.net |
| Barrier-to-autointegration factor (BAF) | Chromatin-binding protein involved in nuclear assembly and gene regulation. | cellsignal.com |
| Histone Deacetylase 3 (HDAC3) | Enzyme involved in chromatin modification and transcriptional repression. | nih.gov |
Reporter Gene Assays for Pathway Activity
Reporter gene assays are powerful tools for dissecting the functional consequences of this compound's presence or absence on specific cellular signaling pathways. nih.govberthold.comyoutube.com These assays work by linking the activity of a transcription factor to the expression of an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP). berthold.comberthold.com A DNA construct is created where a promoter sequence, responsive to a specific signaling pathway, drives the expression of the reporter gene. When the pathway is activated, the corresponding transcription factors bind to the promoter, leading to the production of the reporter protein, whose output (e.g., light or fluorescence) can be quantified. youtube.comyoutube.com
By manipulating this compound levels in cells containing these reporter constructs, researchers can determine whether this compound functions as an inhibitor or activator of a given pathway.
Key findings from reporter gene assays in this compound biology include:
Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway. In cells overexpressing this compound, the activity of a β-catenin-responsive reporter is suppressed. nih.gov Conversely, knocking down this compound leads to an increase in the expression of Wnt target genes like cyclin D1. mdpi.com This is consistent with Co-IP data showing this compound binds β-catenin and restricts its nuclear entry. nih.gov
STAT3 Signaling: Overexpression of this compound significantly reduces the expression and activity of the STAT3 transcription factor. mdpi.com This was confirmed using reporter assays where this compound overexpression led to decreased signaling through the STAT3 pathway. Knockdown of this compound, in contrast, resulted in the upregulation of STAT3. mdpi.com This regulation is important for modulating myoblast proliferation. mdpi.com
Myogenic Gene Regulation: this compound inhibits the activity of the transcription factor Lmo7. Reporter assays have demonstrated that this compound can suppress Lmo7's ability to activate the promoters of crucial myogenic genes, including MyoD and Pax3. nih.gov This suggests a role for this compound in the precise temporal regulation of muscle differentiation. nih.gov
E2F-Mediated Transcription: Through its interaction with GCL, this compound represses the activity of the E2F-DP3 transcription factor complex, which is critical for cell cycle progression into the S-phase. nih.govmdpi.com Downregulation of this compound leads to an increase in E2F-mediated gene expression. nih.govmdpi.com
These studies collectively use reporter gene assays to translate the physical interactions of this compound into functional outcomes, demonstrating its role as a key regulator of multiple signaling pathways crucial for cell proliferation, differentiation, and tissue homeostasis. nih.govmdpi.com
Genetic Manipulation Techniques
CRISPR/Cas9 Gene Editing in Model Systems
The CRISPR/Cas9 system has emerged as a revolutionary tool for studying this compound by allowing for precise editing of the EMD gene, which encodes this compound. insights.bioasm.orgmit.edu This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. asm.org The cell's natural DNA repair mechanisms can then be harnessed to introduce specific genetic modifications, such as correcting a mutation, deleting the gene, or inserting a new sequence. insights.bionih.gov
In the context of this compound biology, CRISPR/Cas9 has been applied in several ways:
Disease Modeling: Researchers can use CRISPR/Cas9 to introduce specific EDMD-causing mutations into the EMD gene in cultured cells or animal models. This allows for the creation of highly accurate models to study disease mechanisms and test potential therapeutic strategies. This is particularly relevant for EDMD1, which is caused by mutations in the EMD gene. aidmed.org
Gene Correction: For diseases like EDMD1, where mutations often lead to a non-functional or absent this compound protein, CRISPR/Cas9 holds therapeutic promise. aidmed.org The technology can be used to correct the underlying mutation in patient-derived cells. For example, CRISPR/Cas9 could be designed to remove a premature stop codon in the EMD gene, thereby restoring the production of full-length, functional this compound. aidmed.org Successful gene correction has been demonstrated in muscle stem cells from a mouse model of Duchenne muscular dystrophy, a related genetic muscle disorder, showcasing the potential of this approach. nih.gov
Generation of Knockout Models: CRISPR/Cas9 provides an efficient method for creating this compound-null (knockout) cell lines or animal models by introducing frameshift mutations that lead to a complete loss of protein expression. These models are invaluable for investigating the fundamental roles of this compound in cellular processes without the potential confounding effects of off-target mutations.
The precision of CRISPR/Cas9 allows for the direct investigation of the consequences of specific genetic alterations in the EMD gene, providing a powerful platform for both basic research into this compound function and the development of gene-based therapies for emerinopathies. nih.govaidmed.org
siRNA/shRNA-Mediated Gene Knockdown
RNA interference (RNAi) is a widely used technique to study this compound function by transiently or stably reducing its expression. This is achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). labome.com
siRNA: siRNAs are short, double-stranded RNA molecules that are typically introduced into cells via transfection. sitoolsbiotech.com Once inside the cell, they are incorporated into the RNA-induced silencing complex (RISC), which then uses one of the RNA strands to find and degrade the complementary this compound messenger RNA (mRNA). This prevents the mRNA from being translated into protein, resulting in a temporary "knockdown" of this compound levels. labome.com The effects of siRNA are transient, typically lasting for 3 to 7 days, as the siRNA is diluted through cell division and degraded. sitoolsbiotech.com
shRNA: For long-term or stable gene silencing, shRNAs are often used. sitoolsbiotech.com These are RNA molecules that form a tight hairpin structure. labome.com The DNA sequence encoding the shRNA is typically delivered into cells using a viral vector (e.g., lentivirus), which can integrate into the host cell's genome. nih.gov The shRNA is then transcribed within the cell, processed by cellular machinery (Drosha and Dicer enzymes) into a functional siRNA, and leads to the sustained degradation of the target this compound mRNA. labome.comsitoolsbiotech.com This approach is particularly useful for creating stable cell lines with reduced this compound expression or for use in vivo. nih.gov
Studies using siRNA/shRNA-mediated knockdown of this compound have revealed numerous cellular consequences, including:
Aberrant nuclear morphology. researchgate.net
Increased expression of signaling molecules like STAT3, Notch, and cyclinD1. mdpi.com
Mislocalization of binding partners, such as the transcriptional repressor GCL, from the nuclear envelope to the cytoplasm. nih.govmdpi.com
Impaired myoblast differentiation. nih.gov
The choice between siRNA and shRNA depends on the experimental need for transient versus stable gene knockdown. sitoolsbiotech.comnih.gov Both methods are crucial for loss-of-function studies that help elucidate the diverse roles of this compound.
Table 2: Comparison of siRNA and shRNA for this compound Knockdown
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
|---|---|---|
| Delivery | Transfection (e.g., lipofection, electroporation) | Viral vector transduction (e.g., lentivirus, retrovirus) |
| Duration of Effect | Transient (typically 3-7 days) | Stable and long-term (can be heritable in cell lines) |
| Application | Rapid, short-term loss-of-function studies in vitro. | Creation of stable knockdown cell lines, in vivo studies, long-term experiments. |
| Mechanism | Directly enters RNAi pathway in the cytoplasm. | Transcribed in the nucleus, processed, then enters the RNAi pathway. |
Overexpression Studies
Overexpression studies represent a gain-of-function approach to understanding this compound biology. In these experiments, cells are engineered to produce this compound at levels significantly higher than normal. This is typically achieved by transfecting cells with a plasmid vector containing the EMD gene sequence under the control of a strong, constitutive promoter. This leads to high levels of transcription and translation of this compound protein.
These studies are valuable for several reasons:
Investigating Localization: By overexpressing this compound tagged with a fluorescent protein (e.g., GFP-emerin), researchers can track its localization within the cell and determine which domains of the protein are necessary for its targeting to the inner nuclear membrane. nih.gov Interestingly, when overexpressed, this compound has also been observed to localize to the mitotic spindle and centrosomes, suggesting roles in nuclear envelope reformation after cell division. researchgate.net
Functional Assays: Overexpression is often used in conjunction with reporter gene assays to confirm an inhibitory role. For example, overexpressing this compound has been shown to suppress the activity of the STAT3 and β-catenin signaling pathways. nih.govmdpi.com
Mapping Protein Interactions: Overexpression can be used in pull-down assays to identify binding partners. By expressing a tagged version of this compound, researchers can isolate it from cell lysates and identify the proteins that co-purify with it.
Future Directions and Outstanding Questions in Emerin Research
Elucidation of Precise Mechanisms in Chromatin Regulation
A primary area of future investigation is the precise elucidation of emerin's mechanisms in chromatin regulation. This compound is known to contribute to the organization of the genome by tethering chromatin to the nuclear periphery. nih.govnih.gov It interacts with key players in chromatin modification, including histone deacetylase 3 (HDAC3) and histone methyltransferases (HMTs), to help establish and maintain repressive chromatin domains at the inner nuclear membrane. nih.govnih.gov Cells lacking this compound exhibit a decrease in these repressive marks, leading to the inappropriate expression of cell cycle genes. nih.gov
Outstanding questions in this area include:
How does this compound selectively recruit specific regions of the genome to the nuclear periphery?
What is the dynamic nature of this compound-chromatin interactions during different cellular processes like differentiation and the cell cycle?
How does the interplay between this compound and chromatin-modifying enzymes like HDAC3 and HMTs precisely regulate gene expression programs? nih.govnih.gov For instance, the this compound-HDAC3 interaction is thought to be crucial for the transcriptional reprogramming required for myogenic differentiation. mdpi.com
Future studies will likely employ advanced genomic and proteomic techniques to map this compound-chromatin interactions with higher resolution and to understand the functional consequences of these interactions on a genome-wide scale.
Comprehensive Characterization of this compound-Containing Multi-Protein Complexes
This compound does not function in isolation but rather as a component of multiple distinct multi-protein complexes. nih.govacs.org Purification of this compound-associated proteins has revealed its participation in complexes involved in a diverse range of cellular activities, including gene regulation, mRNA splicing, signaling, mechanosensing, and maintaining nuclear architecture. nih.gov
Key components identified in these complexes include:
Structural proteins: A- and B-type lamins, nuclear myosin I (NMI), and αII-spectrin. nih.govacs.org
Chromatin-associated proteins: Barrier-to-Autointegration Factor (BAF) and linker histones. nih.govnih.gov
Gene regulatory proteins: Components of the nuclear corepressor (NCoR) complex, such as Gps2, HDAC3, and TBLR1. acs.org
A significant challenge for future research is to comprehensively characterize the composition, stoichiometry, and dynamics of these various this compound-containing complexes. Understanding how the composition of these complexes changes in different cell types and in response to various stimuli will be crucial to deciphering the multifaceted roles of this compound.
Detailed Understanding of this compound's Role in Integrating Mechanical and Biochemical Signals
This compound is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. nih.govresearchgate.net It is a component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the cytoskeleton to the nuclear interior, allowing for the transmission of forces to the nucleus. nih.gov This connection is vital for processes like mechanosensitive gene expression. nih.gov Recent studies have shown that in response to mechanical stress, this compound forms "nanoclusters" that help to stabilize and protect the nuclear envelope from damage. usc.edu
Key areas for future investigation include:
How does this compound's interaction with the LINC complex and the nuclear lamina modulate the mechanical properties of the nucleus?
What are the downstream signaling pathways that are activated or repressed by this compound in response to mechanical cues?
How do mutations in this compound that cause EDMD affect its ability to respond to mechanical stress and integrate these signals with biochemical pathways? usc.edu
Investigating these questions will provide a more detailed understanding of how this compound contributes to cellular homeostasis and how its dysfunction leads to diseases affecting mechanically active tissues like muscle.
Exploration of Novel this compound Interacting Partners and Functional Domains
While numerous this compound-interacting proteins have been identified, the full extent of its interaction network is likely still uncharacterized. nih.govnih.gov this compound possesses distinct functional domains, including the N-terminal LEM (LAP2, this compound, MAN1) domain that binds to BAF, and a region responsible for binding to lamin A. nih.govresearchgate.netmdpi.com It also has an Adenomatous Polyposis Coli (APC)-like domain for interacting with β-catenin. researchgate.netmdpi.com
Future research should focus on:
Identifying novel interacting partners of this compound using unbiased, high-throughput screening methods.
Mapping the specific domains and residues on this compound and its partners that are required for these interactions.
Understanding how post-translational modifications of this compound might regulate its interactions with different partners.
The identification of new binding partners and a more detailed mapping of its functional domains will be instrumental in uncovering novel functions of this compound and understanding the molecular basis of laminopathies. researchgate.net
Table 1: Known Functional Domains and Interacting Partners of this compound
| This compound Domain/Region | Interacting Partner(s) | Associated Function |
|---|---|---|
| LEM domain (residues ~4-44) | Barrier-to-Autointegration Factor (BAF) | Chromatin binding and organization nih.govnih.gov |
| Lamin-binding domain (residues 70-178) | Lamin A/C | Nuclear envelope localization and structural integrity mdpi.com |
| APC-like domain (residues 168–186) | β-catenin | Regulation of Wnt signaling researchgate.netmdpi.com |
| Repressor binding domains (RBD-1, RBD-2) | Germ cell-less (GCL), B-cell lymphoma-associated transcription factor (Btf), Lmo7 | Transcriptional repression nih.govnih.gov |
| C-terminal region | Self-association | Formation of homodimers/multimers mdpi.comnih.gov |
Development of Advanced Methodologies for Dynamic this compound Studies
Studying the dynamic nature of this compound and its interactions within the complex environment of the nuclear envelope presents significant methodological challenges. nih.gov Traditional biochemical methods often fail to capture the transient and context-dependent interactions of proteins like this compound.
Future progress will rely on the development and application of advanced methodologies, such as:
Proximity labeling techniques (e.g., TurboID): These methods allow for the identification of transient and weak protein-protein interactions in living cells. nih.gov
Super-resolution microscopy: This will enable the visualization of this compound organization and its dynamics at the nuclear envelope with unprecedented detail.
Single-molecule tracking: This can be used to study the diffusion and binding kinetics of this compound within the inner nuclear membrane.
Patient-derived induced pluripotent stem cells (iPSCs): These cells provide a powerful model system to study the effects of EDMD-causing mutations on this compound function in a relevant cellular context. nih.gov
RNA sequencing (RNAseq): This technique is crucial for understanding the global changes in gene expression that result from this compound dysfunction. mdpi.comoup.com
The application of these cutting-edge techniques will be essential for gaining a more dynamic and comprehensive understanding of this compound's functions in health and disease.
Bridging Fundamental this compound Biology to Therapeutic Strategies for Laminopathies
A major long-term goal of this compound research is to translate fundamental biological discoveries into effective therapeutic strategies for laminopathies like EDMD. frontiersin.orglaminopathy2023.com Currently, there are no specific treatments for these debilitating disorders. frontiersin.org
Future therapeutic avenues may include:
Drug therapies:
HDAC3 activators: Since some EDMD-causing this compound mutations impair binding to HDAC3, activators like theophylline (B1681296) could potentially restore proper myogenic differentiation. frontiersin.org
mTORC1 inhibitors: Drugs like rapamycin (B549165) and its derivatives (temsirolimus, everolimus) have shown promise in preclinical models of laminopathies. frontiersin.org
BET bromodomain inhibitors: Inhibitors like JQ1 have shown potential in treating LMNA-associated cardiomyopathy and may be relevant for emerinopathies. nih.gov
Gene and RNA-based therapies:
Gene replacement therapy: This approach aims to deliver a functional copy of the EMD gene to affected cells. nih.gov
Antisense oligonucleotides (ASOs): These molecules can be designed to correct splicing defects or modulate the expression of genes involved in the disease pathology. frontiersin.orgnih.gov
A deeper understanding of the specific molecular pathways disrupted by this compound mutations is critical for the rational design of targeted therapies. Continued basic research into the function of this compound is therefore an indispensable prerequisite for the development of effective treatments for patients with laminopathies. laminopathy2023.commdpi.com
Q & A
Q. What experimental techniques are most effective for elucidating Emerin’s structural features and its interactions with the nuclear envelope?
this compound’s nuclear envelope localization and interactions with lamin A/C and chromatin can be studied using:
- Cryo-electron microscopy (cryo-EM) for high-resolution structural analysis .
- Immunofluorescence microscopy to visualize this compound’s subcellular distribution in fixed cells .
- Co-immunoprecipitation (co-IP) combined with mass spectrometry to identify binding partners .
- Atomic force microscopy (AFM) to assess mechanical properties of nuclei in this compound-deficient cells . Methodological tip: Ensure experimental reproducibility by detailing buffer conditions, antibody validation, and controls (e.g., knockout cell lines) in publications .
Q. How do researchers validate this compound’s role in nuclear membrane integrity across different cellular models?
- CRISPR-Cas9 knockout models to study nuclear morphology defects (e.g., blebbing) in this compound-deficient cells .
- Mechanical stress assays (e.g., micropipette aspiration) to quantify nuclear stiffness .
- Transcriptomic profiling to identify downstream genes dysregulated in this compound mutants . Data contradiction note: Discrepancies in phenotypic severity may arise due to cell type-specific compensation by other nuclear envelope proteins (e.g., LEMD3); include multiple cell lines in experimental design .
Advanced Research Questions
Q. How can conflicting data on this compound’s interaction partners be reconciled in different cellular contexts?
Conflicting interaction data (e.g., this compound with BAF or histone deacetylases) may stem from:
- Context-dependent post-translational modifications (e.g., phosphorylation states) affecting binding affinity. Validate using phosphatase-treated lysates in co-IP .
- Cell cycle phase variations : Use synchronized cell populations to control for this compound’s dynamic localization .
- Technique limitations : Cross-validate yeast two-hybrid results with proximity ligation assays (PLA) or FRET .
Q. What strategies are recommended for studying the functional consequences of this compound mutations in vivo?
- Transgenic mouse models (e.g., Emd knockout) to assess muscle pathology and cardiac conduction defects .
- Induced pluripotent stem cells (iPSCs) from Emery-Dreifuss muscular dystrophy patients to model tissue-specific phenotypes .
- Live-cell imaging with FRET-based tension sensors to quantify this compound’s mechanical role in real time . Ethical consideration: Follow institutional guidelines for animal welfare and human tissue use, as per ERC standards .
How can the FINER criteria be applied to formulate rigorous research questions in this compound studies?
- Feasible : Ensure access to this compound-specific reagents (e.g., validated antibodies, knockout models) .
- Novel : Focus on understudied roles, such as this compound’s regulation of DNA repair or signaling pathways .
- Ethical : Address data privacy in studies using patient-derived samples .
- Relevant : Link findings to clinical insights (e.g., how this compound mutations disrupt muscle regeneration) . Framework reference: Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., “In Emd−/− mice (P), does lamin A overexpression (I) restore nuclear stiffness (O) compared to wild-type (C)?” .
Data Analysis & Reproducibility Challenges
Q. What statistical approaches are critical for analyzing this compound’s role in gene regulation studies?
- RNA-seq data : Use differential expression tools (e.g., DESeq2) with multiple testing correction .
- ChIP-seq : Validate this compound-chromatin interactions using orthogonal methods like CUT&Tag .
- Machine learning : Apply clustering algorithms to identify this compound-associated transcriptional networks . Pitfall alert: Overinterpretation of correlation vs. causation; use siRNA knockdown to confirm regulatory roles .
Q. How can researchers address variability in nuclear morphology measurements across this compound studies?
- Standardize imaging parameters (e.g., z-stack intervals, magnification) .
- Blind analysis : Mask sample identities during image quantification to reduce bias .
- Report effect sizes (e.g., nuclear circularity index) with confidence intervals .
Methodological Resources
Table 1 : Key Techniques in this compound Research
| Technique | Application | Strengths | Limitations |
|---|---|---|---|
| Cryo-EM | High-resolution structure determination | Atomic-level detail | Requires homogeneous samples |
| CRISPR-Cas9 | Gene editing in cell/animal models | High specificity | Off-target effects possible |
| Proximity Ligation | Validate protein interactions | Reduces false positives | Antibody quality-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
